4-Chloro-2-nitrobenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81212. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYESTQKHIPXVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196483 | |
| Record name | 4-Chloro-2-nitrophenylsulphonyl chloride | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10196483 | |
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Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4533-96-4 | |
| Record name | 4-Chloro-2-nitrobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4533-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-nitrophenylsulfonyl chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004533964 | |
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| Record name | 4533-96-4 | |
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| Record name | 4-Chloro-2-nitrophenylsulphonyl chloride | |
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| Record name | 4-chloro-2-nitrophenylsulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.615 | |
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| Record name | 4-CHLORO-2-NITROPHENYLSULFONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U62Q3CF4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 4-Chloro-2-nitrobenzenesulfonyl chloride (CAS 4533-96-4): From Synthesis to Strategic Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Reagent
In the landscape of modern organic synthesis, 4-Chloro-2-nitrobenzenesulfonyl chloride, identified by its CAS number 4533-96-4, stands out as a pivotal reagent.[1][2] While its formal name is descriptive, it is more commonly recognized in the field by the function it imparts: the introduction of the 4-chloro-2-nitrobenzenesulfonyl, or "nosyl" (Ns), group. This compound is not merely an intermediate; it is a strategic tool, particularly for the protection and subsequent activation of amine functionalities within complex molecular architectures.[3][4]
Appearing as a pale yellow to beige, hygroscopic solid, its true value lies in the unique chemical properties conferred by the specific arrangement of its chloro, nitro, and sulfonyl chloride groups.[3][5] This guide, grounded in practical application and mechanistic understanding, will explore the synthesis, properties, and strategic deployment of this versatile molecule, providing researchers with the insights necessary to leverage its full potential in pharmaceutical and natural product synthesis.
Core Physicochemical & Spectroscopic Profile
A comprehensive understanding of a reagent's physical and spectral characteristics is fundamental to its effective use. The data below are essential for reaction planning, characterization, and safety assessments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4533-96-4 | [1][2][6] |
| Molecular Formula | C₆H₃Cl₂NO₄S | [1][3] |
| Molecular Weight | 256.06 g/mol | [1][3] |
| Appearance | Pale yellow to beige crystalline solid | [3][5] |
| Melting Point | 75-79 °C | [3][6] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, acetone); Insoluble in water. | [5] |
| Key Characteristic | Hygroscopic; reacts with moisture. | [3][5] |
Table 2: Key Spectroscopic Data
| Spectroscopic Method | Characteristic Features | Source(s) |
| Infrared (IR) | Asymmetric NO₂ stretch: ~1527 cm⁻¹; Symmetric NO₂ stretch: ~1350 cm⁻¹; S-Cl stretch: ~375 cm⁻¹ (far-IR). | [3] |
| Mass Spectrometry (MS) | The molecular ion cluster exhibits a characteristic 9:6:1 intensity ratio, which is a diagnostic feature for compounds containing two chlorine atoms. A common fragment is observed at m/z 210, corresponding to the loss of the NO₂ group. | [3] |
Synthesis: A Controlled Electrophilic Aromatic Substitution
The most direct and industrially relevant synthesis of this compound is the chlorosulfonation of ortho-chloronitrobenzene.[3] This is an electrophilic aromatic substitution where chlorosulfonic acid serves as the sulfonating agent.
Causality Behind the Method: The success of this synthesis hinges on precise temperature control and reactant stoichiometry. The electron-withdrawing nature of the existing nitro and chloro groups on the benzene ring deactivates it towards electrophilic attack. Therefore, forcing conditions, including excess chlorosulfonic acid (typically 4-5 molar equivalents) and elevated temperatures, are necessary to drive the reaction to completion. A stepwise heating protocol (e.g., initiating at 100°C and incrementally increasing to 120-130°C) is critical to ensure complete conversion and prevent the formation of undesired byproducts.[3][7]
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Chlorosulfonation
-
Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser connected to a gas scrubber (to neutralize evolving HCl gas).
-
Charging: Charge the flask with ortho-chloronitrobenzene (1.0 mol). Cautiously and with stirring, add chlorosulfonic acid (4.5 mol) to the flask, maintaining the temperature below 30°C with an ice bath.
-
Reaction: Gradually heat the reaction mixture to 100°C and maintain for 1 hour. The evolution of HCl gas will be observed.
-
Temperature Ramp: Increase the temperature to 110°C for 1 hour, and then to 120°C for another hour to ensure the reaction goes to completion.[3]
-
Workup: After cooling the mixture to room temperature, carefully pour it into a large beaker containing a slurry of crushed ice and water. This will hydrolyze any remaining chlorosulfonic acid and precipitate the product.
-
Isolation: Stir the slurry until all the ice has melted. Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the pale-yellow solid product under vacuum to yield this compound.
The Nosyl Group: A Keystone in Amine Protection Strategy
The primary application of this compound is to install the nosyl (Ns) protecting group onto primary and secondary amines.[3][4] The resulting nosylamide is a robust yet selectively cleavable derivative that offers significant advantages in multi-step synthesis.
Pillars of the Nosyl Group's Utility:
-
Orthogonality: This is the most crucial advantage. The nosyl group is stable under the strongly acidic conditions used to remove acid-labile groups like Boc (tert-butyloxycarbonyl) and the hydrogenolysis conditions used to cleave Cbz (benzyloxycarbonyl) groups.[4] This orthogonality allows for the selective deprotection of one amine in the presence of others, a common challenge in peptide and polyamine synthesis.
-
Mild Deprotection: Unlike the often harsh conditions required to cleave other sulfonyl groups (e.g., tosyl), the nosyl group is readily removed under mild, neutral, or slightly basic conditions using a thiol nucleophile.[4]
-
N-H Acidification & Activation: The potent electron-withdrawing effect of the ortho-nitro group significantly acidifies the N-H proton of a primary nosylamide. This facilitates N-alkylation reactions under relatively mild basic conditions, a strategy famously exploited in the Fukuyama Amine Synthesis.[4][8]
-
Crystalline Derivatives: Nosyl-protected amines are frequently crystalline solids, which greatly simplifies their purification by recrystallization, a practical benefit that cannot be overstated.[4]
References
- 1. 4-Chloro-2-nitrophenylsulfonyl chloride | C6H3Cl2NO4S | CID 20631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. keyorganics.net [keyorganics.net]
- 3. Buy this compound | 4533-96-4 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 7. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 8. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-nitrobenzenesulfonyl Chloride from o-Chloronitrobenzene
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-chloro-2-nitrobenzenesulfonyl chloride, a key intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the direct chlorosulfonation of o-chloronitrobenzene using chlorosulfonic acid. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and outlines critical safety considerations. Furthermore, it covers the analytical techniques essential for the characterization and purity assessment of the final product, ensuring a self-validating and reproducible synthetic process. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this important chemical transformation.
Introduction
This compound is a vital building block in organic synthesis, primarily utilized in the preparation of various pharmaceutical compounds, dyes, and agricultural chemicals. Its utility stems from the presence of multiple reactive sites: the sulfonyl chloride group, which readily reacts with nucleophiles such as amines and alcohols, and the nitro and chloro substituents on the aromatic ring, which can be further functionalized.
The most common and industrially viable method for its preparation is the direct electrophilic aromatic substitution of o-chloronitrobenzene with a chlorosulfonating agent.[1] This guide will focus on the use of chlorosulfonic acid as the reagent of choice due to its effectiveness and established use in large-scale production. Alternative synthetic routes, such as the diazotization of 4-chloro-2-nitroaniline followed by reaction with sulfur dioxide and a chlorine source, exist but are often less direct and may involve more hazardous intermediates.[2]
This document will provide a detailed exploration of the chlorosulfonation of o-chloronitrobenzene, emphasizing the causal relationships between reaction parameters and the resulting yield and purity. By understanding the "why" behind each step, researchers can troubleshoot and optimize the synthesis for their specific needs.
Reaction Mechanism and Rationale
The synthesis of this compound from o-chloronitrobenzene is a classic example of an electrophilic aromatic substitution reaction. The key to this transformation is the generation of a potent electrophile from chlorosulfonic acid that can attack the electron-rich aromatic ring of the starting material.
Generation of the Electrophile
In the presence of excess chlorosulfonic acid, an equilibrium is established that generates the highly electrophilic chlorosulfonium ion (SO₂Cl⁺).[3] This process is analogous to the formation of the nitronium ion (NO₂⁺) in nitration reactions.[4] The reaction can be envisioned as the protonation of one molecule of chlorosulfonic acid by another, followed by the loss of a chloride ion and water to form the active electrophile. While the exact mechanism can be complex and may involve multiple equilibrium steps, the formation of the SO₂Cl⁺ species is the critical initiating event.[5]
Electrophilic Aromatic Substitution
The o-chloronitrobenzene substrate contains two substituents on the aromatic ring: a chlorine atom and a nitro group. The chlorine atom is an ortho-, para-director, while the nitro group is a meta-director. Both are deactivating groups, meaning they reduce the overall reactivity of the benzene ring towards electrophilic attack. However, the directing effects of the substituents determine the position of the incoming sulfonyl chloride group.
The chlorine atom at position 1 directs incoming electrophiles to the ortho (position 2) and para (position 4) positions. The nitro group at position 2 directs to the meta positions (positions 4 and 6). The positions are numbered starting from the carbon bearing the chlorine atom. Both groups, therefore, direct the incoming electrophile to position 4. This alignment of directing effects strongly favors the formation of the desired this compound isomer.
The reaction proceeds through a standard electrophilic aromatic substitution mechanism, involving the attack of the aromatic ring on the chlorosulfonium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step, typically facilitated by a chloride ion or another molecule of chlorosulfonic acid acting as a base, restores the aromaticity of the ring and yields the final product.
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step methodology for the synthesis of this compound. The quantities and conditions have been optimized to provide a high yield and purity of the target compound.[6]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| o-Chloronitrobenzene | 157.55 | 157.5 g | 1.0 | ≥99% |
| Chlorosulfonic Acid | 116.52 | 466.1 g (270 mL) | 4.0 | ≥99% |
| Crushed Ice | 18.02 | ~2 kg | - | - |
| Petroleum Ether | - | As needed | - | ACS Grade |
Equipment
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Dropping funnel
-
Reflux condenser with a gas outlet connected to a gas trap (for HCl)
-
Thermometer
-
Large beaker (4 L)
-
Büchner funnel and filter flask
-
Vacuum source
Step-by-Step Procedure
-
Reaction Setup: In a fume hood, equip a dry 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Attach a reflux condenser to the central neck and ensure the outlet is connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved hydrogen chloride gas.
-
Charging the Reactor: Charge the flask with 157.5 g (1.0 mol) of o-chloronitrobenzene.
-
Addition of Chlorosulfonic Acid: Slowly add 466.1 g (4.0 mol) of chlorosulfonic acid to the o-chloronitrobenzene via the dropping funnel with continuous stirring. The addition is exothermic, and the temperature should be monitored.
-
Controlled Heating: Once the addition is complete, begin to heat the reaction mixture. A stepwise heating profile is crucial for optimal results.[2]
-
Heat the mixture to 100°C and maintain this temperature for 1 hour.
-
Increase the temperature to 110°C and hold for an additional hour.
-
Finally, raise the temperature to 120°C and maintain for 4 hours.[6] The reaction is considered complete when the evolution of hydrogen chloride gas subsides.
-
-
Reaction Quenching and Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. In a large 4 L beaker, prepare a slurry of approximately 2 kg of crushed ice and water. Very slowly and carefully, with vigorous stirring, pour the reaction mixture onto the ice. This step is highly exothermic and will generate a large amount of HCl gas; therefore, it must be performed in a well-ventilated fume hood. The product will precipitate as a solid.[7]
-
Isolation of the Crude Product: Allow the ice to melt completely, and then collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification by Recrystallization: The crude product can be purified by recrystallization from a non-polar or low-polarity solvent such as petroleum ether to achieve high purity.[6] Dissolve the crude product in a minimal amount of hot petroleum ether, filter while hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a temperature below 50°C to avoid decomposition. The expected yield of the purified product is approximately 81.5%, with a purity of over 99%.[6]
Safety Considerations: A Pillar of Trustworthiness
The synthesis of this compound involves the use of highly corrosive and reactive chemicals. Adherence to strict safety protocols is paramount.
-
Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas.[8] It can cause severe burns to the skin and eyes and is harmful if inhaled.[9][10] Always handle chlorosulfonic acid in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles.[11] A face shield is also recommended.[11] Ensure that no water is present in the reaction setup.[12]
-
Hydrogen Chloride Gas: The reaction evolves significant quantities of HCl gas. A gas trap containing a basic solution (e.g., sodium hydroxide) must be used to neutralize the gas before it is released into the atmosphere.
-
Reaction Quenching: The addition of the reaction mixture to ice and water is a highly exothermic process. This step must be performed slowly and with extreme caution to control the rate of heat and gas evolution.
-
Personal Protective Equipment (PPE): At all stages of the synthesis, appropriate PPE must be worn. This includes, but is not limited to, safety glasses with side shields or chemical splash goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., butyl rubber or Viton).[10]
-
Emergency Procedures: An emergency eyewash station and safety shower should be readily accessible.[10] In case of skin contact with chlorosulfonic acid, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8] For inhalation, move the individual to fresh air and seek immediate medical assistance.[10]
Characterization and Analytical Techniques
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
Melting Point
The melting point of the purified product should be determined and compared to the literature value. The reported melting point for this compound is in the range of 63-67°C.[13] A sharp melting point close to the literature value is a good indicator of high purity.
Spectroscopic Methods
-
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the presence of key functional groups. The IR spectrum of this compound will exhibit characteristic absorption bands for the sulfonyl chloride and nitro groups. The S=O stretching vibrations are expected to appear in the regions of 1380-1370 cm⁻¹ (asymmetric) and 1180-1170 cm⁻¹ (symmetric).[2] The nitro group will show strong absorptions corresponding to its asymmetric and symmetric stretching vibrations.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and confirm the substitution pattern on the aromatic ring. Due to the reactive nature of the sulfonyl chloride group, aprotic deuterated solvents such as chloroform-d (CDCl₃) or acetone-d₆ should be used for NMR analysis.[14]
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and to analyze its fragmentation pattern, further confirming its structure.
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product and for quantifying any impurities. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is typically used.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the sulfonyl chloride is often derivatized to a more stable sulfonamide by reacting it with an amine.[14] This allows for the separation and identification of the desired product and any related impurities.
Visualizations and Diagrams
Reaction Pathway
Caption: Electrophilic aromatic substitution mechanism.
Experimental Workflow
Caption: Overview of the synthetic workflow.
Conclusion
The synthesis of this compound via the direct chlorosulfonation of o-chloronitrobenzene is a robust and scalable method. This guide has provided a comprehensive framework for this process, from the fundamental principles of the reaction mechanism to a detailed, practical experimental protocol. By emphasizing the importance of a controlled, stepwise heating profile and meticulous safety precautions, researchers can confidently and safely execute this synthesis. The outlined analytical techniques form an integral part of a self-validating system, ensuring the production of a high-purity final product suitable for downstream applications in pharmaceutical and chemical research and development.
References
- 1. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Buy this compound | 4533-96-4 [smolecule.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. brainly.in [brainly.in]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 8. macro.lsu.edu [macro.lsu.edu]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. This compound 97 4533-96-4 [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. Benzenesulfonyl chloride, 4-chloro-3-nitro- | SIELC Technologies [sielc.com]
Solubility Profile of 4-Chloro-2-nitrobenzenesulfonyl Chloride in Organic Solvents: A Guide for Synthetic and Medicinal Chemists
An In-depth Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-chloro-2-nitrobenzenesulfonyl chloride, a critical reagent in organic synthesis, particularly for the installation of the nosyl protecting group. The document delves into the theoretical principles governing its solubility, presents a qualitative solubility profile based on available data, and offers a detailed experimental protocol for quantitative determination. Furthermore, it explores the practical implications of its solubility in the context of reaction optimization, purification, and drug development workflows. This guide is intended for researchers, scientists, and drug development professionals who handle this reagent and require a deep understanding of its behavior in various solvent systems.
Introduction: The Synthetic Utility of this compound
This compound, often referred to as nosyl chloride, is a versatile electrophilic reagent widely employed in organic chemistry. Its primary application lies in the protection of primary and secondary amines and alcohols.[1] The resulting nosylamides and nosyl esters exhibit robust stability across a wide range of reaction conditions, yet the nosyl group can be selectively cleaved under specific, often mild, conditions. This combination of stability and selective lability makes it an invaluable tool in multi-step synthetic campaigns, particularly in the synthesis of complex pharmaceuticals and biologically active compounds.[1][2]
A thorough understanding of the solubility of this compound is paramount for its effective utilization. Solvent selection directly impacts reaction kinetics, impurity profiles, and the feasibility of downstream processing, including product isolation and purification. This guide aims to provide the necessary theoretical foundation and practical knowledge to empower researchers to make informed decisions regarding solvent choice, thereby optimizing their synthetic outcomes.
Physicochemical Properties
This compound is a pale yellow to beige crystalline solid.[1][2] Its key physicochemical properties are summarized below, providing a foundational understanding of its molecular nature.
| Property | Value | Reference |
| Molecular Formula | C₆H₃Cl₂NO₄S | [3] |
| Molecular Weight | 256.06 g/mol | [3] |
| Melting Point | 75-79 °C | [1][4] |
| Appearance | Pale yellow to beige solid | [1] |
| Hazards | Corrosive, Lachrymator, Moisture Sensitive | [1][3][5] |
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solution to form, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart solute-solute and solvent-solvent interactions.
The molecular structure of this compound contains several distinct features that dictate its solubility profile:
-
Polar Functional Groups: The sulfonyl chloride (-SO₂Cl) and nitro (-NO₂) groups are strongly electron-withdrawing and highly polar. These groups can participate in dipole-dipole interactions with polar solvents.
-
Aromatic System: The benzene ring is a large, nonpolar moiety that favors interactions with other nonpolar molecules through van der Waals forces.
-
Chlorine Substituent: The chloro group adds to the molecule's overall molecular weight and contributes to its polar character.
This combination of a nonpolar aromatic core and highly polar functional groups results in an amphiphilic character. Consequently, the compound's solubility is a fine balance between these opposing characteristics. It is generally insoluble in water, as the large hydrophobic benzene ring disrupts the strong hydrogen bonding network of water.[2] Conversely, it exhibits good solubility in solvents that can effectively solvate both the polar and nonpolar regions of the molecule, such as polar aprotic solvents.[1][2]
Solubility Profile
| Solvent Class | Solvent Example | Qualitative Solubility | Rationale | Reference |
| Polar Aprotic | Dichloromethane (DCM) | Good | The polarity of DCM can solvate the -SO₂Cl and -NO₂ groups, while its organic nature interacts favorably with the aromatic ring. Halogen-halogen interactions may also contribute. | [1] |
| Acetone | Good | The strong dipole of the ketone functional group interacts well with the polar groups of the solute. | [1][2] | |
| Dimethyl Sulfoxide (DMSO) | Good | A highly polar aprotic solvent capable of strong dipole-dipole interactions. | [2] | |
| Tetrahydrofuran (THF) | Soluble | A moderately polar ether that can solvate the molecule effectively. | [6] | |
| Ethyl Acetate | Soluble | A moderately polar solvent suitable for many reactions. | [6] | |
| Polar Protic | Water | Insoluble | The large nonpolar aromatic ring cannot overcome the strong hydrogen bonding of water molecules. The compound is also prone to hydrolysis. | [1][2] |
| Alcohols (e.g., Ethanol) | Low to Moderate | Solubility is limited. The sulfonyl chloride group can react with alcohols (solvolysis), making them unsuitable as inert solvents for many applications. | ||
| Nonpolar | Toluene | Soluble | The aromatic nature of toluene interacts favorably with the benzene ring of the solute. | [6][7] |
| Hexanes / Heptane | Low / Insoluble | The nonpolar nature of alkanes cannot effectively solvate the highly polar functional groups of the molecule. | [8] | |
| Diethyl Ether | Soluble | While less polar than THF, it can still act as an effective solvent. | [9] |
Experimental Protocol for Quantitative Solubility Determination
Given the scarcity of public quantitative data, researchers must often determine solubility experimentally. The following protocol outlines a reliable method for determining the solubility of this compound, incorporating necessary safety precautions.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (purity >97%)
-
Selected anhydrous organic solvents
-
Scintillation vials or screw-cap test tubes with PTFE-lined caps
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Syringes and 0.22 µm PTFE syringe filters
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.
Methodology:
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials (a visible excess of solid should remain). b. Add a known volume (e.g., 5.0 mL) of the desired anhydrous solvent to each vial. c. Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). d. Equilibrate the samples for at least 24 hours to ensure the solution reaches saturation. The system should be visually inspected to confirm that excess solid remains.
-
Sample Withdrawal and Preparation: a. After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw an aliquot (e.g., 1.0 mL) of the supernatant using a syringe, ensuring no solid particles are disturbed. c. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed vial to remove any suspended microcrystals. d. Weigh the filtered aliquot to determine its mass and calculate the density of the solution. e. Quantitatively transfer the filtered aliquot to a volumetric flask and dilute with a suitable solvent (e.g., acetonitrile) to a concentration within the calibrated range of the analytical method.
-
Analysis and Quantification: a. Prepare a series of calibration standards of this compound of known concentrations. b. Analyze the calibration standards and the diluted sample solution by a validated analytical method (e.g., HPLC-UV). c. Construct a calibration curve by plotting the analytical response versus concentration. d. Determine the concentration of the diluted sample from the calibration curve.
-
Calculation of Solubility: a. Calculate the concentration of the original saturated solution by accounting for the dilution factor. b. Express the solubility in desired units, such as g/100 mL or mol/L.
Diagram of Experimental Workflow:
Caption: Workflow for quantitative solubility determination.
Safety Considerations: this compound is a corrosive and moisture-sensitive compound.[3][5] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[10] Use anhydrous solvents and avoid exposure to atmospheric moisture to prevent hydrolysis of the sulfonyl chloride group.[2]
Practical Implications in Research and Drug Development
The solubility profile of this compound directly influences several stages of the chemical synthesis and drug development process.
-
Solvent Selection for Reactions: For the protection of amines or alcohols, a solvent in which both the substrate and the nosyl chloride are highly soluble is preferred. Polar aprotic solvents like dichloromethane or ethyl acetate are excellent choices as they promote high concentrations of reactants, potentially leading to faster reaction rates, while minimizing side reactions like solvolysis.[1]
-
Purification Strategies: The differential solubility of the reagent and the product can be exploited for purification.
-
Crystallization: If the nosylated product has lower solubility than the starting materials or byproducts in a particular solvent system, crystallization can be an effective purification method.
-
Precipitation/Anti-solvent Addition: The low solubility of this compound in nonpolar solvents like hexanes can be used to precipitate the product from a reaction mixture. After a reaction in a solvent like dichloromethane, the addition of hexanes as an anti-solvent can induce selective precipitation of the desired nosylated product, leaving more soluble impurities behind.
-
-
Work-up Procedures: Understanding the compound's insolubility in water is critical for designing aqueous work-up procedures to quench reactions and remove water-soluble byproducts. However, the potential for hydrolysis in aqueous basic conditions must be considered.
-
Handling and Storage: The compound's hygroscopic nature and reactivity with moisture necessitate storage in a tightly sealed container in a dry environment, such as a desiccator.[1]
Diagram of Logical Relationships:
Caption: Impact of solubility on key synthetic operations.
Conclusion
This compound is an indispensable reagent for synthetic chemists. A comprehensive grasp of its solubility in organic solvents is not merely academic but a practical necessity for optimizing its use. This guide has provided a theoretical framework for understanding its solubility, a qualitative summary of its behavior in common solvents, and a robust protocol for its quantitative determination. By leveraging this knowledge, researchers in both academic and industrial settings can enhance the efficiency, reproducibility, and safety of their synthetic endeavors, ultimately accelerating the pace of discovery and development.
References
- 1. Buy this compound | 4533-96-4 [smolecule.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4-Chloro-2-nitrophenylsulfonyl chloride | C6H3Cl2NO4S | CID 20631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 4533-96-4 [sigmaaldrich.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. chembk.com [chembk.com]
- 8. chem.ws [chem.ws]
- 9. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
A Comprehensive Technical Guide to the Stability and Storage of 4-Chloro-2-nitrobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-nitrobenzenesulfonyl chloride is a pivotal reagent in organic synthesis, prized for its role in the introduction of the "nosyl" (Ns) protecting group for amines, a cornerstone in the multi-step synthesis of complex molecules and active pharmaceutical ingredients. Its reactivity, governed by the electrophilic sulfonyl chloride moiety and the electron-withdrawing nature of the nitro and chloro substituents, also dictates its inherent stability challenges. This guide offers a detailed exploration of the factors influencing the stability of this compound and provides evidence-based best practices for its long-term storage and handling to ensure its integrity and performance in sensitive applications.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling.
| Property | Value |
| Molecular Formula | C₆H₃Cl₂NO₄S |
| Molecular Weight | 256.06 g/mol |
| Appearance | Pale yellow to beige solid[1] |
| Melting Point | 75-79 °C[1] |
| Solubility | Soluble in polar aprotic solvents like dichloromethane and acetone; insoluble in water.[1] |
| Hygroscopicity | Hygroscopic; readily absorbs moisture from the atmosphere.[1] |
Stability Profile and Degradation Pathways
The stability of this compound is primarily compromised by two factors: moisture and elevated temperatures. These factors can act independently or in concert to degrade the compound, impacting its purity and reactivity.
Hydrolytic Instability
The most significant degradation pathway for this compound is hydrolysis. The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by water. This reaction is often autocatalytic as the hydrogen chloride (HCl) byproduct can accelerate further hydrolysis.
The primary hydrolysis product is 4-chloro-2-nitrobenzenesulfonic acid, with the concomitant formation of hydrochloric acid.[1]
References
Understanding the Reagent: A Profile of 4-Chloro-2-nitrobenzenesulfonyl Chloride
An In-Depth Technical Guide to the Safe Handling and Application of 4-Chloro-2-nitrobenzenesulfonyl Chloride
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the safety protocols and handling precautions for this compound. As a Senior Application Scientist, the following guide is structured to impart not only procedural steps but also the fundamental principles that ensure a self-validating system of safety and experimental integrity.
This compound, with the CAS number 4533-96-4, is a highly reactive organic compound extensively utilized in organic synthesis.[1][2] Its utility is primarily derived from the sulfonyl chloride functional group, which acts as a potent electrophile.[3] This reactivity, however, necessitates a thorough understanding of its properties to ensure safe handling.
The molecule's structure, featuring a benzene ring substituted with a sulfonyl chloride, a nitro group, and a chlorine atom, contributes to its reactivity and potential hazards.[4] It is this specific combination of functional groups that makes it a valuable reagent for introducing the "nosyl" group in the synthesis of pharmaceuticals and other complex organic molecules.[4]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂NO₄S | [1][4] |
| Molecular Weight | 256.06 g/mol | [1][4][5] |
| Appearance | Pale yellow to beige solid | [4] |
| Melting Point | 75-79 °C | [2][4][5] |
| Solubility | Soluble in polar aprotic solvents like DMSO and acetone; insoluble in water. | [6] |
| Reactivity | Highly reactive with nucleophiles; moisture-sensitive (hygroscopic). | [4][6][7] |
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
The primary hazard associated with this compound is its corrosivity.[1][4] The Globally Harmonized System (GHS) classifies it as a substance that causes severe skin burns and eye damage (H314), which is a critical piece of information for any risk assessment.[1][8]
Causality of Corrosive Action: The sulfonyl chloride moiety is highly susceptible to hydrolysis. Upon contact with moisture, such as the water present on skin, in the eyes, or in mucous membranes, it can react to form hydrochloric acid and the corresponding sulfonic acid. This in-situ generation of strong acids is the underlying cause of its severe corrosive effects.
GHS Hazard Profile:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B |
| Danger | H314: Causes severe skin burns and eye damage.[1][8] |
Due to these hazards, a thorough risk assessment is mandatory before any experimental work begins. This assessment should consider the quantity of the reagent being used, the nature of the reaction, and the potential for exposure.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize the risk of exposure.
Primary Engineering Controls
All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood.[9][10] The fume hood provides critical protection by containing dust and potential vapors, preventing inhalation. The ventilation system should be regularly checked to ensure it is functioning correctly.
Essential Personal Protective Equipment (PPE)
The selection of PPE is critical and should be based on a comprehensive risk assessment. The following are mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[8][11] Given the severe corrosive nature of the compound, a face shield worn over safety goggles is strongly recommended to protect the entire face from splashes.[8][12]
-
Skin Protection:
-
Gloves: Chemically resistant gloves are essential. Nitrile gloves may offer some protection for incidental contact, but for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton should be considered. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[8]
-
Protective Clothing: A flame-retardant lab coat is standard. For larger-scale operations, a chemical-resistant apron or a full chemical suit may be necessary to prevent skin contact.[8]
-
-
Respiratory Protection: If there is a risk of generating dust and the engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is required.[13]
Workflow for Donning and Doffing PPE:
The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Handling and Storage Protocols: Ensuring Stability and Safety
Proper handling and storage procedures are paramount to prevent accidental exposure and maintain the integrity of the reagent.
Safe Handling Practices
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[8]
-
Avoid the formation of dust when handling the solid.[8] Use appropriate tools for weighing and transferring the material.
-
Keep the container tightly closed when not in use to prevent the absorption of moisture, which can degrade the compound and create a hazardous situation.[8][11]
-
Be aware of incompatible materials. This compound should be kept away from strong bases, oxidizing agents, and water.[14]
Storage Requirements
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[8][11]
-
The storage area should be designated for corrosive materials.[5]
-
Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[2]
Emergency Procedures: A Plan for Every Contingency
In the event of an accidental exposure or spill, a swift and correct response is crucial to mitigate harm.
First Aid Measures
Immediate medical attention is required for all exposure routes.[12]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][13] Remove contact lenses if present and easy to do so.[13] Seek immediate medical attention from an ophthalmologist.[13]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[11][13] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[13] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[11][13] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[11] Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[8][11] If the victim is conscious and alert, rinse their mouth with water and give them two glasses of water to drink.[13] Never give anything by mouth to an unconscious person.[8][11] Seek immediate medical attention.
Spill Response Protocol
The response to a spill will depend on its size and location.
-
Minor Spill (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with a non-combustible absorbent material like sand, vermiculite, or cat litter.[15][16]
-
Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste.[8] Avoid creating dust.[8]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
Decision Tree for Spill Response:
Caption: Decision-making workflow for spill response.
Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste.[13]
-
Collect waste in clearly labeled, sealed containers.[8]
-
Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety office.[13]
-
Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[8][13]
Conclusion: A Culture of Safety
This compound is a valuable reagent in chemical synthesis, but its potent reactivity demands a culture of safety and a thorough understanding of its hazards. By implementing robust engineering controls, utilizing the correct personal protective equipment, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can mitigate the risks and ensure a safe and productive laboratory environment. The causality-driven approach to safety protocols fosters a deeper understanding and promotes a self-validating system of best practices in the laboratory.
References
- 1. 4-Chloro-2-nitrophenylsulfonyl chloride | C6H3Cl2NO4S | CID 20631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 4. Buy this compound | 4533-96-4 [smolecule.com]
- 5. This compound 97 4533-96-4 [sigmaaldrich.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 4-Nitrobenzenesulfonyl Chloride|High-Purity Reagent [benchchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. acs.org [acs.org]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
A Comprehensive Guide to the Spectroscopic Characterization of 4-Chloro-2-nitrobenzenesulfonyl Chloride
Introduction: The Critical Role of 4-Chloro-2-nitrobenzenesulfonyl Chloride in Synthetic Chemistry
This compound is a pivotal reagent in modern organic synthesis, primarily utilized for the introduction of the "nosyl" protecting group onto amines and other nucleophilic functionalities. Its utility stems from the robust nature of the resulting sulfonamide and the well-defined conditions for its subsequent cleavage. Given its role as a critical building block in multi-step syntheses, particularly in pharmaceutical and agrochemical research, the unambiguous confirmation of its structure and purity is of paramount importance. This technical guide provides an in-depth analysis of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—employed for the comprehensive characterization of this compound.
This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but a framework for understanding the principles behind the data acquisition and interpretation. We will delve into the causality of experimental choices and provide self-validating protocols to ensure the integrity of the analytical results.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound, with the chemical formula C₆H₃Cl₂NO₄S, dictates its unique spectroscopic signature.[1] The benzene ring is substituted with three electron-withdrawing groups: a chloro group at position 4, a nitro group at position 2, and a sulfonyl chloride group at position 1. These substituents create a distinct electronic environment, which is reflected in the NMR and IR spectra.
Caption: Molecular Structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[1] For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the benzene ring.
¹H NMR Spectroscopy: A Window into the Proton Environment
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 8.20 - 8.30 | d | J ≈ 2.0 |
| H-5 | 7.90 - 8.00 | dd | J ≈ 8.5, 2.0 |
| H-6 | 8.05 - 8.15 | d | J ≈ 8.5 |
Interpretation of the Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The powerful electron-withdrawing nature of the nitro, sulfonyl chloride, and chloro groups deshields these protons, shifting their signals downfield.
-
H-3: This proton is situated between the nitro and sulfonyl chloride groups, experiencing the strongest deshielding effect, and is therefore predicted to have the highest chemical shift. It is expected to appear as a doublet due to coupling with H-5 (meta-coupling).
-
H-5: This proton is coupled to both H-6 (ortho-coupling) and H-3 (meta-coupling), leading to a predicted doublet of doublets.
-
H-6: This proton is adjacent to the sulfonyl chloride group and is coupled to H-5 (ortho-coupling), resulting in a doublet.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Due to the reactivity of sulfonyl chlorides, aprotic deuterated solvents are essential.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 500 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A range covering the aromatic region (e.g., 0-10 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
Integrate the signals to determine the relative ratios of the protons.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 140 - 142 |
| C-2 | 148 - 150 |
| C-3 | 125 - 127 |
| C-4 | 135 - 137 |
| C-5 | 130 - 132 |
| C-6 | 133 - 135 |
Interpretation of the Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms of the benzene ring.
-
C-1 and C-2: These carbons, directly attached to the electron-withdrawing sulfonyl chloride and nitro groups, respectively, will be the most deshielded and appear at the lowest field.
-
C-4: The carbon bearing the chloro group will also be deshielded.
-
C-3, C-5, and C-6: These carbons will appear at higher fields compared to the substituted carbons.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Parameters (for a 125 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range covering the aromatic region (e.g., 100-160 ppm).
-
-
Data Processing:
-
Apply a Fourier transform, phase correct, and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ 77.16 ppm).
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the characteristic functional groups within a molecule. For this compound, the IR spectrum will be dominated by the strong absorptions of the sulfonyl chloride and nitro groups.
Predicted IR Absorption Bands
| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
| S=O Asymmetric Stretch | 1370 - 1390 | Strong |
| S=O Symmetric Stretch | 1170 - 1190 | Strong |
| NO₂ Asymmetric Stretch | 1530 - 1550 | Strong |
| NO₂ Symmetric Stretch | 1340 - 1360 | Strong |
| C=C Aromatic Stretch | 1450 - 1600 | Medium to Weak |
| S-Cl Stretch | 550 - 650 | Medium |
| C-Cl Stretch | 700 - 800 | Medium |
Interpretation of the Predicted IR Spectrum
The presence of strong absorption bands in the specified regions provides compelling evidence for the key functional groups:
-
Sulfonyl Chloride Group: Two very strong and sharp bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are characteristic of sulfonyl chlorides.
-
Nitro Group: Two strong bands for the asymmetric and symmetric stretching of the N=O bonds are indicative of the nitro functionality.
-
Aromatic Ring: Weaker absorptions in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.
-
S-Cl and C-Cl Bonds: Absorptions in the lower frequency "fingerprint" region are expected for the S-Cl and C-Cl stretching vibrations.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
-
Instrument Parameters:
-
Technique: ATR is preferred for solid samples as it requires minimal sample preparation.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition and Processing:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Workflow for Spectroscopic Analysis
Caption: Workflow for the comprehensive spectroscopic analysis of this compound.
Conclusion: A Synergistic Approach to Structural Verification
The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and comprehensive methodology for the structural characterization of this compound. While this guide presents predicted data based on established spectroscopic principles and data from analogous compounds, the outlined protocols provide a clear path for obtaining and interpreting experimental data. The synergistic use of these techniques allows for the unambiguous confirmation of the compound's identity and purity, which is a critical step in ensuring the reliability and reproducibility of synthetic procedures in research and development.
References
The Nosyl Chloride Protecting Group: A Legacy of Strategic Amine Activation in Complex Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate art of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal of functionalities available to the modern chemist, the 2- and 4-nitrobenzenesulfonyl (nosyl or Ns) groups have carved a significant niche, particularly for the protection of primary and secondary amines.[1] This guide provides a comprehensive exploration of the discovery, history, and application of nosyl chloride as a powerful tool in chemical synthesis, with a focus on the underlying principles that govern its utility. We will delve into its mechanism of action, its advantages over other sulfonyl protecting groups, and provide detailed protocols for its implementation, offering field-proven insights for researchers at the forefront of discovery.
A Tale of Two Eras: The Genesis and Renaissance of the Nosyl Group
The history of the nosyl group can be viewed in two distinct phases: its early existence as a chemical entity and its later strategic deployment as a premier protecting group. 2-Nitrobenzenesulfonyl chloride and its para-isomer were known compounds for a considerable time, with established synthetic procedures, such as the chlorination of di-o-nitrophenyl disulfide, detailed in resources like Organic Syntheses.[1][2] However, for many years, their application in complex molecular synthesis remained largely unexplored.
The renaissance of the nosyl group began in the mid-1990s, spearheaded by the seminal work of Tohru Fukuyama and his research group.[3] Faced with the challenge of requiring a versatile activating group for primary amines that could be cleaved under exceptionally mild conditions, they identified the unique potential of nitrobenzenesulfonamides.[3] Their pioneering work established the "Ns-strategy," a highly efficient and versatile synthetic method for amines using nitrobenzenesulfonamides as both a protecting and activating group.[4] This pivotal development transformed the nosyl group from a mere chemical reagent into a strategic cornerstone for the synthesis of complex natural products and pharmaceuticals.
The Chemistry of Control: Mechanism of Action and Key Advantages
The efficacy of the nosyl group stems from a combination of electronic effects that allow for both robust protection and facile, selective deprotection.
Introduction of the Nosyl Group
The nosyl group is readily introduced by reacting a primary or secondary amine with 2- or 4-nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine.[1][5] The highly electrophilic nature of the sulfonyl chloride moiety facilitates a rapid and typically high-yielding reaction.[6]
Diagram 1: General Reaction for the Introduction of the Nosyl Group
Caption: Introduction of the nosyl protecting group onto an amine.
The Deprotection Advantage: A Mild and Orthogonal Cleavage
The true power of the nosyl group lies in its mild deprotection conditions, a feature that sets it apart from other sulfonyl protecting groups like the p-toluenesulfonyl (tosyl) group, which often requires harsh reductive or strongly acidic conditions for removal.[7] The deprotection of a nosylamide is achieved through a nucleophilic aromatic substitution (SNAr) mechanism, typically employing a thiol reagent, such as thiophenol, in the presence of a mild base like potassium carbonate.[8]
The electron-withdrawing nitro group on the aromatic ring activates it towards nucleophilic attack by the thiolate anion. This leads to the formation of a transient Meisenheimer complex.[8][9] Subsequent collapse of this intermediate results in the cleavage of the sulfur-nitrogen bond, liberating the free amine and generating a thioether byproduct.[8]
Diagram 2: Deprotection Mechanism of the Nosyl Group
Caption: The Meisenheimer complex intermediate in nosyl group deprotection.
This mild cleavage condition provides crucial orthogonality with other common amine protecting groups. A nosyl group is stable to the acidic conditions used to remove a Boc group (e.g., TFA) and the hydrogenolysis conditions used to cleave a Cbz group.[1] This allows for the selective deprotection of one amine in the presence of others, a vital strategy in the synthesis of polyamines and complex peptides.[1]
Activation of the N-H Bond: The Fukuyama Amine Synthesis
The strong electron-withdrawing nature of the nitro group significantly acidifies the N-H proton of the nosyl-protected amine.[1] This increased acidity facilitates N-alkylation reactions under relatively mild conditions, a property famously exploited in the Fukuyama amine synthesis.[9] This powerful method allows for the synthesis of secondary amines from primary amines via a two-step sequence of nosylation followed by alkylation.[9]
Comparative Analysis: Nosyl vs. Tosyl Protecting Groups
The choice of a protecting group is a critical decision in synthesis design. The following table provides a comparative overview of the nosyl and tosyl groups.
| Feature | Nosyl (Ns) Group | Tosyl (Ts) Group |
| Introduction | Readily introduced with nosyl chloride and a base. High yielding. | Readily introduced with tosyl chloride and a base. High yielding. |
| Stability | Stable to a wide range of acidic and basic conditions. | Highly stable to a wide range of acidic and basic conditions. |
| Deprotection | Mild conditions: Thiol and a weak base (e.g., thiophenol, K₂CO₃).[8] | Harsh conditions: Strong acid (e.g., HBr/AcOH), or reducing agents (e.g., Na/NH₃, SmI₂).[7] |
| Orthogonality | Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[1] | Not orthogonal to many acid-labile groups. |
| N-H Acidity | High, facilitating N-alkylation (Fukuyama amine synthesis).[1] | Moderate, N-alkylation is possible but often requires stronger bases. |
| Crystallinity | Nosyl-protected amines are often crystalline, aiding in purification.[1] | Tosyl-protected amines are often crystalline. |
Experimental Protocols
The following are representative, field-tested protocols for the introduction and removal of the nosyl protecting group.
Protocol 1: Nosylation of a Primary Amine
Materials:
-
Primary amine
-
2-Nitrobenzenesulfonyl chloride (1.05 eq.)
-
Triethylamine (1.1 eq.)
-
Dichloromethane (DCM)
-
1M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the primary amine in DCM in a round-bottom flask.
-
Add triethylamine to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2-nitrobenzenesulfonyl chloride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude N-nosylated amine, which can be further purified by recrystallization or chromatography if necessary.[1]
Protocol 2: Denosylation of a Secondary Amine
Materials:
-
N-Nosyl protected secondary amine
-
Thiophenol (2.0 eq.)
-
Potassium carbonate (3.0 eq.)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate or Dichloromethane
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the N-nosyl protected amine in DMF or acetonitrile in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add thiophenol to the stirred suspension.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired secondary amine.[9]
Diagram 3: Experimental Workflow for Nosylation and Denosylation
Caption: A typical experimental workflow for amine protection and deprotection using the nosyl group.
Applications in Drug Discovery and Development
The unique properties of the nosyl group have made it a valuable asset in the synthesis of complex molecules of pharmaceutical interest. Its use in the total synthesis of natural products, such as manzamine A, showcases its reliability in intricate synthetic routes.[6] The ability to selectively deprotect nosylated amines in the presence of other sensitive functionalities is particularly crucial in the construction of polyamine-containing natural products and peptidomimetics, which are important classes of therapeutic agents.[1]
Conclusion
The journey of the nosyl chloride protecting group from a relatively obscure reagent to a mainstay in modern organic synthesis is a testament to the power of strategic innovation. The pioneering work of Fukuyama and his contemporaries unlocked the full potential of this functionality, providing chemists with a tool that offers a unique combination of stability, activation, and mild, selective deprotection. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and applications of the nosyl group is essential for the efficient and elegant synthesis of the complex molecules that drive scientific advancement.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: The Nitrophenylsulfonyl (Nosyl) Group for Amine Protection
Abstract
The nitrophenylsulfonyl (nosyl or Ns) protecting group is a cornerstone in modern organic synthesis, offering a robust yet delicately removable shield for primary and secondary amines. Its utility is particularly pronounced in multi-step syntheses of complex molecules, such as pharmaceuticals and natural products. The nosyl group's defining features include its exceptional stability across a wide range of reaction conditions and, most critically, its selective cleavage under mild, thiol-mediated protocols. This unique deprotection strategy provides perfect orthogonality with common acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups. Furthermore, the strong electron-withdrawing nature of the nitroaryl moiety enhances the acidity of the N-H proton on a protected primary amine, facilitating N-alkylation reactions—a feature famously exploited in the Fukuyama amine synthesis.[1][2] This document provides a comprehensive guide, detailing the mechanistic underpinnings, step-by-step experimental protocols, and critical parameters for the successful nosylation of primary and secondary amines.
The Strategic Advantage of Nosyl Protection
In the intricate landscape of synthetic chemistry, the choice of a protecting group is a decision of strategic importance. The nosyl group offers several compelling advantages that have led to its widespread adoption:
-
Mild and Orthogonal Deprotection: Unlike the harsh acidic or reductive conditions required to cleave many other sulfonyl groups (like tosyl, Ts), the nosyl group is readily removed by nucleophilic aromatic substitution using a thiol and a mild base.[2][3] This preserves sensitive functional groups elsewhere in the molecule and allows for selective deprotection in the presence of Boc or Cbz groups.[1][4]
-
Activation for N-Alkylation: The powerful electron-withdrawing effect of the nitro group significantly acidifies the proton on the sulfonamide nitrogen. This allows for easy deprotonation with mild bases, creating a potent nucleophile for subsequent alkylation reactions, a key principle in the Fukuyama secondary amine synthesis.[1][5]
-
Enhanced Crystallinity: Nosyl-protected amines are frequently highly crystalline solids. This physical property is a significant practical advantage, often simplifying purification from crude reaction mixtures through recrystallization, thereby avoiding laborious chromatographic methods.[1]
-
Robust Stability: Nosylamides exhibit high stability towards a broad spectrum of reagents and reaction conditions, including many oxidative, reductive, and strongly acidic environments where other protecting groups might fail.[3]
Mechanism of Nosylation
The nosylation of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the nosyl chloride. The reaction requires a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
Caption: General reaction scheme for the nosylation of a primary or secondary amine.
Detailed Experimental Protocols
These protocols provide a general framework for the nosylation of primary and secondary amines. Optimal conditions, such as reaction time and temperature, may vary depending on the specific substrate and should be monitored by Thin Layer Chromatography (TLC).
Protocol 1: Nosylation of a Primary Amine
This procedure details the protection of a primary amine using 2-nitrobenzenesulfonyl chloride.
Materials:
-
Primary amine (1.0 eq.)
-
2-Nitrobenzenesulfonyl chloride (1.05 - 1.1 eq.)
-
Triethylamine (Et₃N) or Pyridine (1.1 - 1.5 eq.)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq.) in anhydrous DCM or THF (approx. 0.1-0.2 M concentration).
-
Base Addition: Add triethylamine (1.1 eq.) or pyridine (1.1 eq.) to the solution and stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Nosyl Chloride Addition: Slowly add 2-nitrobenzenesulfonyl chloride (1.05 eq.) portion-wise to the stirred solution. A precipitate (triethylammonium chloride) may form.
-
Reaction: Allow the reaction to slowly warm to room temperature and continue stirring. Monitor the reaction's progress by TLC until the starting amine is fully consumed (typically 1-4 hours).
-
Quenching: Upon completion, quench the reaction by adding deionized water.
-
Work-up (Extraction): Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[1] This removes excess base, unreacted starting material, and aqueous-soluble impurities.
-
Drying: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-nosylated amine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
Protocol 2: Nosylation of a Secondary Amine
The procedure for secondary amines is nearly identical to that for primary amines. Secondary amines can sometimes be less reactive, potentially requiring slightly longer reaction times or gentle heating.
Materials:
-
Same as Protocol 1, substituting the primary amine with a secondary amine.
Procedure:
-
Follow steps 1-4 as described in Protocol 1, using the secondary amine as the substrate.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. If the reaction is sluggish, it can be gently heated to 30-40 °C.
-
Follow steps 6-10 as described in Protocol 1 for quenching, work-up, and purification.
Critical Parameters and Field-Proven Insights
The success of a nosylation reaction hinges on several key parameters. Understanding the causality behind these choices is crucial for troubleshooting and optimization.
-
Choice of Sulfonyl Chloride: While 2-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride are most common, the choice of isomer can be strategic. The 2-nitro (ortho) isomer is often preferred due to its slightly higher reactivity and well-established deprotection protocols.[3] Dinitrobenzenesulfonyl (DNs) chlorides are also available and can be deprotected selectively in the presence of a standard nosyl group.[2]
-
Base Selection: The base must be non-nucleophilic to avoid competing with the amine in reacting with the highly electrophilic nosyl chloride.
-
Triethylamine (Et₃N): A common, inexpensive, and effective choice.
-
Pyridine: Can act as both a base and a nucleophilic catalyst, sometimes accelerating the reaction. However, it can be more difficult to remove during work-up.
-
4-Dimethylaminopyridine (DMAP): Often used in catalytic amounts alongside a stoichiometric base like Et₃N, especially for hindered or unreactive amines.[5][6]
-
-
Solvent Effects: The solvent must be inert to the reaction conditions and capable of dissolving the amine substrate.
-
Temperature Control: Adding the nosyl chloride at 0 °C helps to control the initial exotherm of the reaction, minimizing potential side reactions. Allowing the reaction to proceed at room temperature is usually sufficient for most substrates.
Data Presentation: Representative Nosylation Conditions
The following table summarizes typical conditions and outcomes for the nosylation of various amine substrates, providing a valuable reference for experimental design.
| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzylamine | 2-Nosyl Chloride | Pyridine | DCM | 0 to RT | 2 | >95 |
| Aniline | 4-Nosyl Chloride | Et₃N | THF | RT | 3 | ~90 |
| Di-n-propylamine | 2-Nosyl Chloride | Et₃N | DCM | 0 to RT | 4 | >90 |
| Piperidine | 2-Nosyl Chloride | Pyridine | DCM | 0 to RT | 1.5 | >95 |
| Glycine Methyl Ester | 4-Nosyl Chloride | Et₃N | ACN/H₂O | RT | 5 | ~85 |
Experimental Workflow and Deprotection Overview
A clear understanding of the entire process, from protection to eventual deprotection, is vital for synthetic planning.
Caption: A standard experimental workflow for the nosylation of an amine.
The key advantage of the nosyl group is its mild removal. Deprotection is typically achieved with a thiol nucleophile (e.g., thiophenol) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.[1] The reaction proceeds through a Meisenheimer complex, a key intermediate in nucleophilic aromatic substitution.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Chloro-2-nitrobenzenesulfonyl Chloride in Advanced Peptide Synthesis
An Application Guide for Researchers and Drug Development Professionals
Abstract
The strategic use of protecting groups is fundamental to the success of complex peptide synthesis. Among the sulfonyl-based protecting groups, the 2-nitrobenzenesulfonyl (nosyl, Ns) group, introduced by reagents such as 4-chloro-2-nitrobenzenesulfonyl chloride, offers a unique combination of stability and mild, orthogonal cleavage conditions. This guide provides an in-depth analysis of the nosyl protecting group in peptide synthesis, detailing its mechanism of action, key advantages over traditional protecting groups, and comprehensive, field-proven protocols for its application in both solution-phase and solid-phase peptide synthesis (SPPS).
Introduction: The Strategic Advantage of the Nosyl Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly in the construction of peptides and complex pharmaceuticals, the choice of protecting groups is paramount.[1][2] An ideal protecting group should be easy to install, stable under a variety of reaction conditions, and removable selectively under mild conditions that do not affect other functionalities within the molecule. This compound is a reagent used to introduce the 2-nitrobenzenesulfonyl (nosyl) protecting group onto primary and secondary amines, including the α-amino group of amino acids.[3][4]
The nosyl group has emerged as a powerful tool for synthetic chemists due to its distinct features:
-
Orthogonality: The nosyl group is stable to the acidic conditions used to remove tert-butyloxycarbonyl (Boc) groups and the hydrogenolysis conditions used to cleave benzyloxycarbonyl (Cbz) groups.[2][5] This orthogonality allows for precise, selective deprotection in molecules with multiple protected amines, a critical requirement in peptide synthesis.[2]
-
Mild Cleavage: Unlike the robust p-toluenesulfonyl (Tosyl) group, which requires harsh removal conditions, the nosyl group is readily cleaved under mild, often neutral, conditions using thiol-based nucleophiles.[2][6]
-
N-H Bond Activation: The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the N-H proton on the resulting sulfonamide.[2][7] This facilitates subsequent N-alkylation reactions, a property famously exploited in the Fukuyama amine synthesis and highly valuable for creating N-methylated peptides.[6][7]
These characteristics make the nosyl group an excellent choice for complex synthetic routes where precise control and mild reaction conditions are essential.
Physicochemical Properties and Handling
This compound is a pale yellow to beige solid with a molecular formula of C₆H₃Cl₂NO₄S and a molecular weight of approximately 256.06 g/mol .[3][8] It has a melting point in the range of 75-79°C.[3] The compound is hygroscopic and corrosive, causing severe skin and eye damage.[3][9] It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[9]
Mechanism of Action
The utility of the nosyl group is rooted in two key chemical processes: the protection (nosylation) of the amine and its subsequent deprotection.
Protection of Amines (Nosylation)
The protection step involves a standard nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.
Caption: General reaction scheme for the nosylation of an amino acid.
Deprotection via Nucleophilic Aromatic Substitution
The deprotection mechanism is the most compelling feature of nosyl chemistry. It proceeds via a nucleophilic aromatic substitution (SₙAr) pathway when treated with a soft nucleophile like thiophenol in the presence of a mild base (e.g., K₂CO₃ or Cs₂CO₃).[7][10]
-
The base deprotonates the thiol, generating a highly nucleophilic thiolate anion.
-
The thiolate attacks the electron-deficient aromatic ring at the position of the nitro group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7]
-
This intermediate collapses, leading to the expulsion of sulfur dioxide (SO₂) and the release of the free amine.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 4533-96-4 [smolecule.com]
- 4. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 5. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. This compound 97 4533-96-4 [sigmaaldrich.com]
- 9. 4-Chloro-2-nitrophenylsulfonyl chloride | C6H3Cl2NO4S | CID 20631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
The Nosyl Group in Solid-Phase Organic Synthesis: A Detailed Guide to Application and Protocol
For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the arsenal of amine protecting groups, the o-nitrobenzenesulfonyl (nosyl or Ns) group has emerged as a powerful and versatile tool, particularly within the realm of solid-phase organic synthesis (SPOS). Its unique combination of stability, activation, and mild, orthogonal cleavage conditions makes it an invaluable asset for the construction of complex peptides, peptidomimetics, and other molecular architectures.
This technical guide provides an in-depth exploration of the nosyl group's application in solid-phase synthesis. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Nosyl Advantage in a Solid-Phase Context
The utility of the nosyl group in SPOS is rooted in several key properties that address the specific challenges of resin-based chemistry. Unlike solution-phase synthesis where purification can be performed after each step, solid-phase methodologies rely on driving reactions to completion and efficient washing to remove excess reagents and byproducts. The choice of protecting group is therefore critical.
Key Advantages of the Nosyl Group:
-
Orthogonality: The nosyl group is exceptionally stable to the acidic conditions used to cleave tert-butyloxycarbonyl (Boc) groups and the hydrogenolysis conditions for removing benzyloxycarbonyl (Cbz) groups.[1] This orthogonality is crucial for the selective deprotection of different amine functionalities within a complex molecule attached to a solid support.[2][3][4]
-
Mild Cleavage Conditions: Deprotection of the nosyl group is achieved under mild, typically neutral or slightly basic conditions, using a thiol nucleophile.[1][5][6] This is in stark contrast to the often harsh conditions required for other sulfonyl protecting groups like tosyl (Ts).[6] This mildness preserves the integrity of sensitive functional groups and the linkage to the solid support.
-
Facilitation of N-Alkylation: The potent electron-withdrawing nature of the nitro group significantly acidifies the N-H proton of the nosylamide. This enhanced acidity facilitates N-alkylation under relatively mild basic conditions, a principle famously exploited in the Fukuyama amine synthesis and its solid-phase adaptations.[1][6][7]
-
Crystalline Derivatives: Nosyl-protected amines are frequently crystalline solids, which can be an advantage for the characterization and purification of building blocks prior to their attachment to the solid support.[1]
Core Applications and Mechanistic Insights
The nosyl group's utility in solid-phase synthesis is most prominently demonstrated in two key areas: as a robust protecting group for amines in peptide synthesis and as an activating group for N-alkylation via the Fukuyama-Mitsunobu reaction.
Nosyl Group as an Amine Protecting Group in SPPS
In Solid-Phase Peptide Synthesis (SPPS), the nosyl group offers a valuable alternative to the more common Fmoc and Boc strategies, particularly when orthogonality is paramount.[2][8][9][10][11] The synthesis cycle involves the attachment of a C-terminal amino acid to the resin, followed by iterative cycles of Nα-deprotection and coupling of the next amino acid.
Workflow for Nosyl-Based Solid-Phase Peptide Synthesis
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the nosyl protecting group.
The deprotection of the nosyl group on the solid support is a critical step. The mechanism proceeds via a nucleophilic aromatic substitution (SNAr) pathway, where a thiolate anion attacks the nitro-activated aromatic ring, forming a Meisenheimer complex.[6] This is followed by the elimination of sulfur dioxide and the release of the free amine.
Mechanism of Nosyl Group Cleavage
Caption: Mechanism of nosyl group deprotection via a Meisenheimer complex.
On-Resin Fukuyama-Mitsunobu Reaction
The Fukuyama-Mitsunobu reaction is a powerful method for the N-alkylation of sulfonamides with primary or secondary alcohols.[6][12][13] Its application on a solid support allows for the efficient synthesis of complex secondary amines, such as polyamines.[13][14][15] A nosyl-protected amine attached to the resin is reacted with an alcohol in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[13]
This on-resin modification strategy is particularly useful for creating libraries of N-alkylated compounds, where the purification is simplified to washing the resin.[13][15]
Experimental Protocols
The following protocols are provided as a guide for the application of the nosyl group in solid-phase synthesis. Researchers should optimize conditions based on their specific substrate and resin.
Protocol 1: Nosylation of an Amino Acid for SPPS
This protocol describes the protection of the α-amino group of an amino acid with 2-nitrobenzenesulfonyl chloride.
Materials:
-
Amino Acid (1.0 eq.)
-
2-Nitrobenzenesulfonyl chloride (1.05 eq.)
-
Triethylamine (2.2 eq.) or Sodium Carbonate (2.0 eq.)
-
Dioxane/Water or THF/Water solvent system
-
1M HCl
-
Ethyl acetate or Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the amino acid (1.0 eq.) in a solution of sodium carbonate (2.0 eq.) in water.
-
In a separate flask, dissolve 2-nitrobenzenesulfonyl chloride (1.05 eq.) in dioxane or THF.
-
Cool the amino acid solution to 0 °C in an ice bath.
-
Slowly add the nosyl chloride solution to the stirred amino acid solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the N-nosyl amino acid, which can be purified by recrystallization or column chromatography if necessary.[16]
Protocol 2: On-Resin Deprotection of the Nosyl Group
This protocol details the cleavage of a nosyl group from a resin-bound peptide or amine using a polymer-supported thiol, which simplifies workup.[5]
Materials:
-
Nosyl-protected, resin-bound substrate (1.0 eq.)
-
Polymer-supported thiophenol (PS-thiophenol) (3.0-5.0 eq.)
-
Cesium carbonate (Cs₂CO₃) (3.0-5.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Swell the nosyl-protected resin in anhydrous DMF or THF for 30 minutes in a peptide synthesis vessel.
-
Drain the solvent.
-
Add a solution of PS-thiophenol and cesium carbonate in DMF or THF to the resin.
-
Shake the mixture at room temperature for 8-24 hours. The reaction can be monitored by cleaving a small amount of resin and analyzing by LC-MS.
-
For faster reactions, microwave irradiation (e.g., 6 minutes at 80-120°C) can be employed, though solvent and resin stability should be considered.[5]
-
Drain the reaction mixture and wash the resin extensively with DMF, DCM, and methanol to remove all soluble byproducts and excess reagents.
-
Dry the resin under vacuum. The deprotected amine on the resin is now ready for the next coupling step.
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Reagents | PS-thiophenol, Cs₂CO₃ | PS-thiophenol, Cs₂CO₃ | [5] |
| Solvent | THF or DMF | THF | [5] |
| Temperature | Room Temperature | 80-120 °C | [5] |
| Time | 8-24 hours | ~6 minutes | [5] |
| Workup | Filtration and washing | Filtration and washing | [5] |
Protocol 3: On-Resin Fukuyama-Mitsunobu N-Alkylation
This protocol describes the N-alkylation of a resin-bound nosylamide.
Materials:
-
Nosyl-protected, resin-bound amine (1.0 eq.)
-
Alcohol (5.0 eq.)
-
Triphenylphosphine (PPh₃) (5.0 eq.)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (5.0 eq.)
-
Anhydrous THF or DCM
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Swell the nosyl-protected resin in anhydrous THF for 30 minutes.
-
Drain the solvent.
-
In a separate flask, dissolve the alcohol and triphenylphosphine in anhydrous THF.
-
Cool this solution to 0 °C and slowly add the DIAD or DEAD. A color change and/or precipitation may be observed.
-
Add the pre-activated mixture to the resin.
-
Shake the reaction vessel at room temperature for 2-12 hours. Monitor the reaction by cleaving a small sample.
-
Drain the reaction solution and wash the resin thoroughly with THF, DCM, and methanol to remove the phosphine oxide and hydrazide byproducts.
-
Dry the resin under vacuum. The N-alkylated nosylamide is now ready for deprotection or further steps.[13][14]
Conclusion and Future Outlook
The nosyl group provides a robust and versatile strategy for amine protection and manipulation in solid-phase organic synthesis. Its orthogonality to common protecting groups and the mild conditions required for its removal make it an excellent choice for the synthesis of complex molecules where selective deprotection is required. The ability to facilitate on-resin N-alkylation via the Fukuyama-Mitsunobu reaction further expands its utility, enabling the construction of diverse molecular libraries. As synthetic targets become increasingly complex, the strategic application of powerful and orthogonal protecting groups like nosyl will continue to be a critical enabler of innovation in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pharm.or.jp [pharm.or.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solid-phase synthesis of amine-bridged cyclic enkephalin analogues via on-resin cyclization utilizing the Fukuyama-Mitsunobu reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Deprotection of Nosylamides Using Thiol-Based Reagents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Strategic Role of the Nosyl Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product chemistry, the protection and deprotection of amine functionalities is a cornerstone of strategic molecular construction. The 2-nitrobenzenesulfonyl (nosyl or Ns) group has established itself as a highly valuable protecting group for primary and secondary amines.[1][2] Its popularity is rooted in a compelling combination of characteristics: it is robust and stable under a wide range of synthetic conditions, yet it can be cleaved with remarkable mildness and selectivity.[2][3] This orthogonality to other common amine protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, makes the nosyl group an essential tool for complex synthetic endeavors.[1][4]
The key to the nosyl group's facile removal lies in the powerful electron-withdrawing effect of the ortho-nitro substituent. This electronic feature sufficiently activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), enabling the cleavage of the critical nitrogen-sulfur (N-S) bond by soft nucleophiles.[2] Among these, thiol-based reagents have proven to be the most effective and widely adopted.[5][6] This guide provides an in-depth exploration of the mechanism, optimization, and practical application of thiol-mediated nosylamide deprotection, offering detailed protocols and field-proven insights to streamline your synthetic workflows.
Mechanism of Deprotection: A Nucleophilic Aromatic Substitution Pathway
The deprotection of nosylamides with thiolates is a classic example of a nucleophilic aromatic substitution reaction. The process is initiated by the formation of a highly nucleophilic thiolate anion in the presence of a base. This thiolate then attacks the electron-deficient carbon atom of the nosyl ring that is bonded to the sulfonyl group. This attack forms a transient, resonance-stabilized intermediate known as a Meisenheimer complex.[2][6] The reaction proceeds through the collapse of this intermediate, leading to the cleavage of the N-S bond, liberation of the free amine, and formation of a thioether byproduct.[6]
Figure 1: Mechanism of nosyl deprotection via a Meisenheimer complex.
Key Reagents and Reaction Parameters: A Comparative Overview
The success and efficiency of the nosyl deprotection are critically dependent on the choice of thiol, base, solvent, and reaction temperature. Understanding the interplay of these factors is essential for optimizing the reaction for a specific substrate.
Thiol Reagents
A variety of thiol-based reagents can be employed for nosyl deprotection, each with its own set of advantages and disadvantages.
| Thiol Reagent | Key Characteristics | Advantages | Disadvantages |
| Thiophenol | The most common and highly effective reagent.[6][7] | High reactivity, readily available, and cost-effective. | Pungent and unpleasant odor; byproduct removal can be challenging.[7] |
| Mercaptoethanol | An alternative, less odorous thiol.[8][9] | Reduced odor compared to thiophenol. | May require higher temperatures or longer reaction times. |
| Polymer-Supported Thiophenol (PS-Thiophenol) | Thiophenol immobilized on a solid support (e.g., polystyrene resin).[1][5] | Simplified workup and purification by simple filtration; ideal for parallel synthesis.[5][10] | Higher cost, may require optimization of reaction conditions (e.g., microwave irradiation).[5] |
| Odorless Thiols | e.g., p-Mercaptobenzoic acid, n-dodecanethiol.[3] | Eliminates the issue of malodorous reagents, improving the laboratory environment.[3] | May exhibit different reactivity profiles compared to thiophenol. |
Bases, Solvents, and Temperature
The choice of base is crucial for generating the active thiolate nucleophile. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH).[1][6] Cesium carbonate has often been found to give superior results, particularly in conjunction with polymer-supported thiols.[5]
The reaction is typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF).[1][5][6] The reaction temperature can range from room temperature to elevated temperatures (e.g., 50-80 °C) to accelerate the reaction rate.[2][6] Microwave irradiation has emerged as a powerful technique to dramatically reduce reaction times, often from hours to minutes, especially when using solid-supported reagents.[2][5][10]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common nosyl deprotection procedures. It is always recommended to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Standard Deprotection Using Thiophenol
This protocol is a robust and widely applicable method for the deprotection of nosylamides.
Materials:
-
N-Nosyl protected amine
-
Thiophenol (2.0 - 2.5 equivalents)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 equivalents)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-nosyl protected amine (1.0 eq.) in MeCN or DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (3.0 eq.) to the solution.
-
Carefully add thiophenol (2.0 - 2.5 eq.) to the stirred suspension.
-
Stir the reaction at room temperature or heat to 40-50 °C until completion as monitored by TLC.[6]
-
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x).
-
Combine the organic layers and wash with water and brine to remove the solvent and salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solution under reduced pressure.
-
Purify the resulting crude amine by column chromatography on silica gel.
Figure 2: General experimental workflow for nosyl group deprotection.
Protocol 2: Microwave-Assisted Deprotection Using a Solid-Supported Thiol
This protocol offers the significant advantages of accelerated reaction times and a greatly simplified purification process.[1][5]
Materials:
-
N-Nosyl protected amine
-
Polymer-supported thiophenol (PS-thiophenol) (2.0 - 3.0 equivalents)
-
Cesium Carbonate (Cs₂CO₃) (3.0 - 3.25 equivalents)
-
Dry Tetrahydrofuran (THF)
-
Microwave reactor vial
-
Microwave synthesizer
-
Filtration apparatus
Procedure:
-
In a microwave reactor vial, dissolve the N-nosyl protected amine (1.0 eq.) in dry THF.
-
Add cesium carbonate (3.25 eq.) followed by PS-thiophenol resin (1.12 eq.).[2]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture for short intervals (e.g., 3 cycles of 1 minute each) at a suitable temperature (e.g., 80-120 °C), ensuring the internal pressure remains within the safe limits of the equipment (e.g., 250 psi).[2][5]
-
After cooling, it may be necessary to add an additional portion of PS-thiophenol resin (1.12 eq.) and repeat the irradiation cycles to drive the reaction to completion.[2][5]
-
Once the reaction is complete (as monitored by LC-MS or TLC), cool the vial to room temperature.
-
Filter the reaction mixture through a sintered glass funnel or a filtration cannula to remove the resin and cesium carbonate.
-
Wash the resin thoroughly with THF and/or dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude amine, which is often of high purity.[5] Further purification can be performed if necessary.
Troubleshooting and Field-Proven Insights
-
Incomplete Reactions: If the reaction stalls, consider increasing the temperature, adding more equivalents of the thiol reagent and base, or switching to a more polar solvent like DMF. For solid-supported reagents, ensure adequate stirring or shaking to facilitate contact between the reactants.[5]
-
Side Product Formation: To minimize the formation of side products, monitor the reaction closely and quench it as soon as the starting material is consumed. In some cases, lowering the reaction temperature may improve selectivity.
-
Purification Challenges: The primary challenge with non-supported thiols is the removal of the thioether byproduct.[7] An acidic wash can sometimes help by protonating the desired amine, allowing for its separation from the neutral thioether. However, the most effective solution is the use of polymer-supported thiols, which circumvents this issue entirely.[5][7]
-
Thiol Oxidation: Thiols can be susceptible to oxidation to disulfides over time. It is advisable to use fresh or properly stored thiol reagents for optimal reactivity.
Conclusion
The thiol-mediated deprotection of nosylamides is a mild, efficient, and highly reliable transformation that is integral to modern organic synthesis. By understanding the underlying mechanism and the influence of various reaction parameters, researchers can select the optimal conditions for their specific substrates. The development of solid-supported and odorless thiol reagents, coupled with technologies like microwave-assisted synthesis, has further enhanced the utility and convenience of this important deprotection strategy, making it an indispensable tool for scientists in academia and the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reaction of 4-Chloro-2-nitrobenzenesulfonyl Chloride with Alcohols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the experimental procedure for reacting 4-chloro-2-nitrobenzenesulfonyl chloride with alcohols to form sulfonate esters. This reaction is a cornerstone in modern organic synthesis, primarily for the "activation" of hydroxyl groups, converting them into excellent leaving groups for subsequent nucleophilic substitution or elimination reactions. The 2-nitrobenzenesulfonyl (nosyl) group, in particular, offers distinct advantages in stability and selective cleavage, making it a valuable tool in multistep synthesis and the development of complex pharmaceutical intermediates. This guide delves into the underlying reaction mechanism, provides detailed, field-proven protocols, and emphasizes the principles of scientific integrity and experimental trustworthiness.
Introduction: The Strategic Importance of Sulfonate Esters in Synthesis
In the intricate landscape of organic synthesis, the hydroxyl group (-OH) of an alcohol is often a point of strategic manipulation. However, it is a notoriously poor leaving group in its native state. The conversion of an alcohol to a sulfonate ester is a fundamental transformation that dramatically alters its reactivity profile.[1][2] This "activation" renders the carbon atom attached to the oxygen more susceptible to nucleophilic attack.
Among the various sulfonyl chlorides used for this purpose, this compound stands out. The resulting 4-chloro-2-nitrobenzenesulfonate esters are not only effective leaving groups but the nosyl protecting group can also be cleaved under specific, mild conditions, offering orthogonality with other common protecting groups used in complex molecule synthesis.[3][4] This characteristic is of paramount importance in the synthesis of pharmaceuticals and natural products where selective functional group manipulation is critical.[5]
Reaction Mechanism: A Nucleophilic Substitution at Sulfur
The reaction of an alcohol with this compound proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride.[6] The presence of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction.[2]
The generally accepted mechanism involves the following key steps:
-
Nucleophilic Attack: The alcohol's oxygen atom, acting as a nucleophile, attacks the electron-deficient sulfur atom of the this compound.
-
Chloride Displacement: This attack leads to the displacement of the chloride ion, which is a good leaving group.
-
Deprotonation: The resulting protonated intermediate is deprotonated by the base (e.g., pyridine) to yield the final sulfonate ester and the pyridinium chloride salt.[2][6]
It is important to note that this reaction proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the process.[2][7]
Core Experimental Protocol
This protocol provides a generalized yet detailed procedure for the sulfonylation of a primary or secondary alcohol. Researchers should optimize conditions based on the specific substrate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Alcohol (Substrate) | Anhydrous | Various | Ensure the alcohol is free of water. |
| This compound | ≥98% | Various | Handle with care; it is a corrosive solid. |
| Pyridine or Triethylamine | Anhydrous | Various | Use a freshly opened bottle or distilled base. |
| Dichloromethane (DCM) | Anhydrous | Various | Other anhydrous aprotic solvents can be used. |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | Various | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Various | For aqueous workup. |
| Brine (Saturated NaCl solution) | ACS Grade | Various | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | For drying the organic phase. |
| Round-bottom flask, magnetic stirrer, stir bar, separatory funnel, standard glassware |
Safety Precautions
-
This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Pyridine and triethylamine are flammable and have strong, unpleasant odors. Handle them in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use it exclusively in a fume hood.
-
The reaction can be exothermic. It is advisable to use an ice bath for initial mixing, especially on a larger scale.
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 equivalent).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). The concentration will depend on the scale and substrate, but a starting point of 0.1-0.5 M is common.
-
Add the non-nucleophilic base, such as pyridine or triethylamine (1.1-1.5 equivalents), to the solution.
-
-
Addition of Sulfonyl Chloride:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.05-1.2 equivalents) portion-wise to the stirred solution. A slight excess of the sulfonyl chloride ensures complete consumption of the alcohol.
-
Observe for the formation of a precipitate (the pyridinium or triethylammonium hydrochloride salt).
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir until completion. The reaction time can vary from a few hours to overnight, depending on the reactivity of the alcohol.[10]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting alcohol is a key indicator of completion.
-
-
Aqueous Workup:
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl to remove excess pyridine or triethylamine, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to reduce the amount of dissolved water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude sulfonate ester.
-
Purify the product by flash column chromatography on silica gel, if necessary. The choice of eluent will depend on the polarity of the product.
-
Characterize the purified sulfonate ester using standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure and purity.[11]
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of sulfonate esters.
Trustworthiness and Self-Validation
The integrity of this protocol is ensured through several self-validating steps:
-
In-process Monitoring: Regular monitoring by TLC or LC-MS provides real-time feedback on the reaction's progress, preventing premature workup or unnecessary prolongation of the reaction time.
-
Aqueous Workup: The specific sequence of acidic and basic washes is designed to systematically remove unreacted reagents and byproducts, ensuring a cleaner crude product for purification.
-
Comprehensive Characterization: The final product's identity and purity are unequivocally confirmed through a combination of spectroscopic and spectrometric techniques. This final step validates the success of the entire procedure.
Applications in Drug Development
The conversion of alcohols to 4-chloro-2-nitrobenzenesulfonates is a valuable strategy in drug development for several reasons:
-
Facilitating Nucleophilic Substitution: The resulting sulfonate is an excellent leaving group, enabling the introduction of a wide range of nucleophiles, which is a common strategy in the synthesis of drug candidates.
-
Protecting Group Orthogonality: The nosyl group is stable under many conditions used to remove other protecting groups (e.g., acidic cleavage of Boc groups). It can be selectively removed under mild conditions using a thiol and a base, a feature that is highly advantageous in the synthesis of complex, multi-functional molecules.[12][13][14][15]
Conclusion
The reaction of this compound with alcohols is a robust and reliable method for the activation of hydroxyl groups. By understanding the underlying mechanism and adhering to a well-defined experimental protocol, researchers can effectively utilize this transformation in their synthetic endeavors. The principles of safety, in-process validation, and thorough characterization are paramount to achieving reproducible and high-quality results in the laboratory and advancing the development of new chemical entities.
References
- 1. Alcohols react with sulfonyl chlorides to give alkyl sulfonates. The sulf.. [askfilo.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 4-Chloro-2-nitrobenzenesulfonyl Chloride in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of 4-Chloro-2-nitrobenzenesulfonyl Chloride in Medicinal Chemistry
This compound, often referred to as a nosyl chloride derivative, is a highly versatile and reactive reagent pivotal in the field of medicinal chemistry, particularly in the design and synthesis of potent enzyme inhibitors.[1][2] Its utility stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable sulfonamide, sulfonate, and thioether linkages, respectively.[1] The resulting sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1]
The strategic placement of the chloro and nitro substituents on the phenyl ring significantly influences the reagent's reactivity and the properties of the resulting derivatives. The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the sulfonyl chloride, facilitating its reaction with even weakly nucleophilic amines.[3] Furthermore, these substituents can play a crucial role in the biological activity of the final inhibitor, potentially engaging in key binding interactions within the enzyme's active site and influencing pharmacokinetic properties.[4] This application note provides a comprehensive guide to the use of this compound in the synthesis of enzyme inhibitors, complete with detailed protocols, mechanistic insights, and characterization data.
Physicochemical Properties and Reactivity
This compound is a pale yellow to beige solid with a molecular formula of C₆H₃Cl₂NO₄S and a molecular weight of approximately 256.06 g/mol .[1][5] It is characterized by a melting point range of 75-79°C.[1][5] The compound is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis of the reactive sulfonyl chloride group.[1] It is soluble in a range of aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[1]
The primary application of this compound in enzyme inhibitor synthesis is the formation of sulfonamides through its reaction with primary or secondary amines. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond.[6] A base, such as triethylamine or pyridine, is typically employed to neutralize the hydrochloric acid byproduct generated during the reaction.[6]
The resulting 4-chloro-2-nitrobenzenesulfonamide, often referred to as a "nosyl-amide," can serve two primary purposes in drug design:
-
As a key pharmacophoric element: The sulfonamide itself can be crucial for binding to the target enzyme, as is the case with many carbonic anhydrase and protease inhibitors.
-
As a protecting group: The nosyl group can be used to temporarily protect an amine functionality during a multi-step synthesis.[1] A key advantage of the nosyl group is its susceptibility to mild deprotection conditions, typically involving treatment with a thiol and a base, which is a significant advantage in the synthesis of complex and sensitive molecules.[7]
Synthesis of Enzyme Inhibitors: Application and Protocols
The following sections provide detailed protocols for the synthesis of representative enzyme inhibitors using this compound. These protocols are intended as a guide and may require optimization based on the specific substrate and desired product.
Application Example 1: Synthesis of a Carbonic Anhydrase Inhibitor Precursor
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. Sulfonamides are the cornerstone of CA inhibitor design. The following protocol describes the synthesis of a benzenesulfonamide derivative, a common scaffold for CA inhibitors.
Experimental Protocol: Synthesis of N-benzyl-4-chloro-2-nitrobenzenesulfonamide
-
Materials:
-
Benzylamine
-
This compound
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a clean, dry round-bottomed flask, dissolve benzylamine (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the cooled amine solution over 10-15 minutes.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-benzyl-4-chloro-2-nitrobenzenesulfonamide.
-
-
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the aromatic protons of both the benzyl and the 4-chloro-2-nitrophenyl rings, a signal for the methylene protons of the benzyl group, and a signal for the sulfonamide N-H proton.
-
IR (KBr, ν, cm⁻¹): Characteristic absorption bands for the N-H stretch (around 3200-3300 cm⁻¹), aromatic C-H stretches, asymmetric and symmetric SO₂ stretches (around 1350 and 1160 cm⁻¹), and C-NO₂ stretches.
-
-
Application Example 2: Synthesis of a Protease Inhibitor Intermediate
Sulfonamide-based compounds have also been developed as potent inhibitors of various proteases, including HIV protease and matrix metalloproteinases (MMPs).[8][9] The following protocol outlines a general approach for coupling this compound with an amino acid ester, a common building block for protease inhibitors.
Experimental Protocol: Synthesis of a Protected Amino Acid Sulfonamide
-
Materials:
-
Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup reagents (as in the previous protocol)
-
-
Procedure:
-
Suspend the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM.
-
Add DIPEA (2.2 eq.) and stir until the solution becomes homogeneous.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amino acid solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Perform an aqueous workup as described in the previous protocol (washing with 1 M HCl, water, and brine).
-
Dry the organic layer, concentrate, and purify the product by flash chromatography.
-
Data Presentation
The following table summarizes representative data for sulfonamides synthesized from this compound and its analogs, highlighting their potential as enzyme inhibitors.
| Compound ID | Target Enzyme | Starting Amine | Yield (%) | IC₅₀/Kᵢ (nM) | Reference |
| CAI-1 | Carbonic Anhydrase II | Substituted Piperazine | 77 | Kᵢ: 71.8 | [8] |
| PI-1 | HIV Protease | Diaminoisostere | - | Kᵢ: 0.012 | [10] |
| ATB-1 | M. tuberculosis | Benzhydrylpiperazine | 77 | MIC: 0.78 µg/mL | [11] |
Visualization of Key Concepts
Experimental Workflow
The general workflow for the synthesis of sulfonamide-based enzyme inhibitors using this compound is depicted below.
Caption: General workflow for the synthesis of sulfonamides.
Mechanism of Amine Protection and Deprotection
The 4-chloro-2-nitrophenylsulfonyl (nosyl) group is an effective protecting group for amines. Its removal under mild conditions is a key advantage.
Caption: Protection and deprotection of an amine using the nosyl group.
Trustworthiness and Self-Validation
The protocols described herein are based on established synthetic methodologies for sulfonamide formation.[11][12] The successful synthesis of the target compounds can be validated at each stage. The progress of the reaction should be monitored by TLC to ensure complete consumption of the starting materials. Following purification, the structure and purity of the final product must be unequivocally confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The obtained data should be compared with expected values and literature data for analogous compounds. For enzyme inhibitors, the ultimate validation comes from biological assays to determine their inhibitory potency (e.g., IC₅₀ or Kᵢ values) against the target enzyme.[8][13][14]
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a diverse range of sulfonamide-based enzyme inhibitors. Its high reactivity, coupled with the potential for the resulting sulfonamide to act as a key pharmacophore or a readily cleavable protecting group, makes it an important tool in the arsenal of medicinal chemists. The protocols and information provided in this application note offer a solid foundation for researchers and drug development professionals to effectively utilize this reagent in their synthetic endeavors.
References
- 1. Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 4533-96-4 [smolecule.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 8. Protease inhibitors: synthesis of potent bacterial collagenase and matrix metalloproteinase inhibitors incorporating N-4-nitrobenzylsulfonylglycine hydroxamate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Nitrobenzenesulfonyl Chloride|High-Purity Reagent [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Fukuyama Amine Synthesis Using Nosyl Amides
For: Researchers, scientists, and drug development professionals.
Abstract
The Fukuyama amine synthesis is a robust and versatile methodology for the preparation of primary and secondary amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth exploration of the synthesis utilizing 2-nitrobenzenesulfonamides (nosyl amides), a cornerstone of the Fukuyama method. We will dissect the underlying reaction mechanisms, provide detailed, field-tested protocols, and discuss the causality behind experimental choices to ensure reproducible and high-yielding results. The dual role of the nosyl group as both a protecting and an activating moiety will be a central theme.[1][2] This document is structured to serve as a practical and authoritative resource for chemists engaged in the synthesis of complex amine-containing molecules.
Scientific Foundation: The Genius of the Nosyl Group
The success of the Fukuyama amine synthesis hinges on the unique properties of the 2-nitrobenzenesulfonyl (nosyl, Ns) group. Unlike traditional sulfonyl protecting groups like tosyl (Ts), which require harsh cleavage conditions, the nosyl group offers a powerful combination of stability and facile, mild removal.[3][4]
Key Attributes of the Nosyl Group:
-
Activation of the N-H Bond: The potent electron-withdrawing nature of the ortho-nitro group significantly increases the acidity of the sulfonamide proton (pKa ≈ 10-11 in DMSO). This heightened acidity facilitates the deprotonation of the N-H bond under relatively mild basic conditions, setting the stage for subsequent N-alkylation.[3][4]
-
Facile N-Alkylation: The resulting nosyl amide anion is a competent nucleophile that readily undergoes alkylation with various electrophiles. This step is famously efficient under Mitsunobu conditions, allowing for the use of a wide range of primary and secondary alcohols.[1][5][6][7] Conventional alkylation with alkyl halides is also highly effective.[8]
-
Mild Deprotection via Nucleophilic Aromatic Substitution: The true elegance of the nosyl group lies in its cleavage mechanism. The electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr) by soft nucleophiles, most commonly thiolates.[9][10] This proceeds through a Meisenheimer complex, leading to the gentle release of the desired amine under conditions that preserve sensitive functional groups.[5][8][11]
-
Orthogonality: The nosyl group's unique deprotection pathway makes it orthogonal to many other common amine protecting groups. It is stable to the acidic conditions used to remove Boc groups and the hydrogenolysis conditions used to cleave Cbz groups, enabling selective deprotection in complex synthetic sequences.[3][10]
Mechanistic Overview
The Fukuyama amine synthesis using nosyl amides is a three-stage process: Nosylation , Alkylation , and Deprotection .
References
- 1. researchgate.net [researchgate.net]
- 2. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. pharm.or.jp [pharm.or.jp]
Troubleshooting & Optimization
Technical Support Center: 4-Chloro-2-nitrobenzenesulfonyl Chloride (NsCl) Reactions
Welcome to the technical support center for 4-chloro-2-nitrobenzenesulfonyl chloride (also known as nosyl chloride or NsCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common side reactions, troubleshoot experimental challenges, and provide in-depth explanations to ensure the success of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the use of this compound.
Q1: My nosylation reaction is sluggish or incomplete. What are the likely causes?
A1: Several factors can contribute to an incomplete nosylation reaction. Firstly, ensure your reagents and solvents are anhydrous. This compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, rendering it unreactive towards your nucleophile.[1][2] Secondly, the choice of base is critical. A non-nucleophilic organic base like triethylamine or pyridine is typically used to scavenge the HCl generated during the reaction.[3] Insufficient base or the use of a weaker base may not effectively neutralize the acid, leading to protonation of your amine nucleophile and slowing down the reaction. Finally, consider the steric hindrance of your nucleophile. Bulky amines may require longer reaction times or elevated temperatures to achieve full conversion.
Q2: I am observing an unexpected side product in my reaction with an alcohol. What could it be?
A2: When reacting this compound with an alcohol, a common side reaction is the substitution of the newly formed nosylate group by the chloride ion generated during the initial reaction.[4][5][6] This results in the formation of an alkyl chloride. This side reaction is particularly prevalent when using an excess of triethylamine as the base.[4][5][6] To minimize this, consider using a stoichiometric amount of base or a bulkier, less nucleophilic base.
Q3: Can this compound react with other functional groups in my molecule?
A3: Yes, while it is most commonly used to protect amines and alcohols, the electrophilic nature of the sulfonyl chloride can lead to reactions with other nucleophilic functional groups.[2] For instance, soft nucleophiles like thiols will readily react to form thiosulfonates. While less common, reaction with activated methylene compounds under strongly basic conditions is also possible. Careful consideration of the functional group compatibility in your substrate is crucial for clean reactions.
Q4: What are the best practices for storing and handling this compound?
A4: Due to its hygroscopic nature, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1][7] A freezer at -20°C is recommended for long-term storage.[7] When handling, it is advisable to work in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture. The compound is also heat-sensitive and can decompose before its boiling point.[1]
Section 2: Troubleshooting Guide
This section provides a more detailed, scenario-based approach to troubleshooting common issues encountered during reactions with this compound.
Issue 1: Formation of 4-Chloro-2-nitrobenzenesulfonic Acid
Symptom: Your reaction mixture shows a significant amount of a water-soluble, highly polar byproduct, and your starting nucleophile remains largely unreacted.
Causality: This is a classic sign of hydrolysis of the sulfonyl chloride.[1] The presence of even trace amounts of water in your solvent or on your glassware can lead to the formation of the corresponding sulfonic acid, which is unreactive towards your intended nucleophile.
Troubleshooting Protocol:
-
Solvent and Reagent Purity: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Use freshly opened or properly stored anhydrous reagents.
-
Glassware Preparation: Oven-dry all glassware immediately before use and allow it to cool under a stream of inert gas.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon to prevent the ingress of atmospheric moisture.
Issue 2: Nucleophilic Aromatic Substitution (SNAr) on the Nosyl Ring
Symptom: In addition to the desired sulfonamide, you observe a byproduct where the chloro-substituent on the aromatic ring has been displaced by your nucleophile.
Causality: The nitro group on the benzene ring activates the ring towards nucleophilic aromatic substitution.[8] While the sulfonyl chloride is the more reactive electrophilic site, strong, unhindered nucleophiles can attack the carbon atom bearing the chlorine, especially at elevated temperatures or with prolonged reaction times.
Troubleshooting Protocol:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0°C and slowly warming to room temperature is sufficient.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor SNAr.
-
Choice of Nucleophile: If possible, consider using a more sterically hindered variant of your nucleophile to disfavor attack at the aromatic ring.
Issue 3: Unexpected Reductive Side Reactions
Symptom: During a reaction or workup, you observe products that suggest a reduction of the nitro group on the nosyl moiety.
Causality: The nitro group is susceptible to reduction under certain conditions. For example, if you are performing a subsequent reaction step that involves a reducing agent (e.g., catalytic hydrogenation to remove a Cbz group), the nitro group will also be reduced. Some nucleophiles, particularly thiols used for deprotection, can also lead to partial reduction of the nitro group under specific conditions.
Troubleshooting Protocol:
-
Orthogonal Protecting Group Strategy: Plan your synthetic route to ensure that subsequent reaction conditions are compatible with the nosyl group. The nosyl group is stable to acidic conditions used to remove Boc groups and hydrogenolysis for Cbz group removal, making it a good orthogonal choice.[3]
-
Careful Deprotection: When using thiols for deprotection, use mild basic conditions and monitor the reaction to avoid over-reduction.[9]
Section 3: Key Reaction Mechanisms and Visualizations
Understanding the underlying mechanisms is key to predicting and controlling the outcome of your reactions.
Mechanism 1: Nosylation of an Amine
The primary reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of chloride. A base is required to neutralize the generated HCl.
Caption: Nosylation of a primary amine.
Mechanism 2: Hydrolysis of this compound
In the presence of water, the sulfonyl chloride undergoes hydrolysis to form the corresponding sulfonic acid. This is a common side reaction that consumes the reagent.[1][10]
References
- 1. Buy this compound | 4533-96-4 [smolecule.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. mdpi.com [mdpi.com]
- 9. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
Nosyl Group Stability and Cleavage: A Technical Troubleshooting Guide
Welcome to the technical support center for the nosyl (Ns) protecting group. This guide is designed for researchers, scientists, and professionals in drug development who utilize the nosyl group in their synthetic strategies. Here, we address common questions and troubleshooting scenarios related to the stability and cleavage of this versatile amine-protecting group. Our aim is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the nosyl group?
The 2-nitrobenzenesulfonyl (nosyl) group is renowned for its robustness under a variety of conditions, which makes it a valuable tool in multi-step synthesis.[1] A key feature is its stability to strongly acidic conditions.[2] This allows for the selective deprotection of other acid-labile groups, such as the tert-butyloxycarbonyl (Boc) group, in its presence.[2]
However, while stable to acid, the nosyl group is sensitive to certain nucleophiles and reducing agents. Its cleavage is typically achieved under mild basic or neutral conditions using thiol-based reagents.[2] This unique reactivity profile provides orthogonality with other common amine protecting groups like Boc and benzyloxycarbonyl (Cbz).[1][2]
Q2: Under what specific acidic conditions is the nosyl group stable?
The nosyl group exhibits excellent stability towards acids commonly used for the removal of other protecting groups. For instance, it is stable to trifluoroacetic acid (TFA), which is frequently employed for Boc group deprotection.[2] This allows for selective deprotection in complex molecules where multiple amine functionalities are present. While generally stable, prolonged exposure to very strong, hot acids like concentrated HBr may lead to cleavage, although this is not a standard or recommended deprotection method.[3]
Q3: What basic conditions can the nosyl group tolerate?
The stability of the nosyl group to basic conditions is more nuanced. It is the susceptibility to nucleophilic attack under basic conditions that forms the basis for its removal. Therefore, the choice of base and the presence of nucleophiles are critical. The nosyl group is generally stable to non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in the absence of a suitable nucleophile.[4] However, strong, non-nucleophilic bases like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) in the presence of a thiol will facilitate its cleavage.[4] It is important to avoid conditions that generate potent nucleophiles that could inadvertently cleave the group.
Q4: I accidentally reduced the nitro group on my nosyl-protected amine. Can I still remove the protecting group?
This is a common and challenging issue. If the nitro group is reduced to an amine, the electron-withdrawing nature of the group is lost. This deactivates the aromatic ring towards the nucleophilic aromatic substitution required for standard thiol-based deprotection methods.[3] The typical thiophenol and potassium carbonate conditions will likely be ineffective.[3] In such cases, harsher methods typically used for more robust sulfonamides, like tosyl groups, may be necessary. These can include strongly acidic conditions (e.g., boiling in 48% aqueous HBr) or reductive cleavage using reagents like samarium iodide, though success is highly substrate-dependent and may not be compatible with other functional groups in your molecule.[3]
Troubleshooting Guide
Issue 1: Incomplete or Sluggish Nosyl Group Deprotection
Symptoms: TLC or LC-MS analysis shows significant amounts of starting material remaining after the standard reaction time.
Possible Causes & Solutions:
-
Insufficient Nucleophile or Base: The stoichiometry of the thiol and base is crucial. Ensure you are using a sufficient excess of both. Typically, 2-3 equivalents of the thiol and 3 equivalents of a base like potassium carbonate are recommended.[2]
-
Choice of Thiol: While thiophenol is common, other thiols can be more or less effective depending on the substrate. For sterically hindered nosyl amides, a less bulky thiol might be beneficial.
-
Solvent Effects: The reaction is typically run in polar aprotic solvents like DMF or acetonitrile.[5] If the reaction is sluggish, ensure your solvent is anhydrous. In some cases, switching to a different solvent like THF can be effective.
-
Temperature: Most deprotections proceed well at room temperature.[2] However, for challenging substrates, gently heating the reaction mixture (e.g., to 50 °C) can increase the reaction rate.[5][6]
-
Solid-Phase Reagents: Consider using a polymer-supported thiol. This can drive the reaction to completion and simplifies purification, as the excess reagent and byproducts are removed by filtration.[4] Microwave irradiation in conjunction with solid-supported thiols can also accelerate the deprotection.[4]
Issue 2: Unwanted Side Reactions During Nosyl Deprotection
Symptoms: Formation of unexpected byproducts observed by TLC or LC-MS.
Possible Causes & Solutions:
-
Base-Sensitive Functional Groups: If your molecule contains base-sensitive functionalities (e.g., esters, epoxides), the basic conditions of the deprotection can cause side reactions.
-
Solution: Use a milder base or a different deprotection protocol. For instance, using a solid-supported thiol with a less aggressive base like cesium carbonate can sometimes mitigate these issues.[4]
-
-
Michael Addition: If your substrate contains an α,β-unsaturated system, the thiolate nucleophile can potentially undergo a Michael addition.
-
Solution: Carefully control the reaction temperature and stoichiometry. Using just a slight excess of the thiol might minimize this side reaction.
-
-
Truce-Smiles Rearrangement: In specific structural contexts, a base-mediated Truce-Smiles rearrangement can occur, where the nosyl group migrates.[7]
-
Solution: This is a substrate-dependent issue. If you suspect this is occurring, you may need to reconsider your synthetic strategy or the choice of protecting group.
-
Comparative Stability and Cleavage Conditions
| Reagent/Condition | Stability of Nosyl Group | Comments |
| Acidic Conditions | ||
| Trifluoroacetic Acid (TFA) | Stable | Allows for orthogonal deprotection of Boc groups. |
| Hydrochloric Acid (HCl) | Stable | Generally stable to aqueous HCl solutions. |
| 48% Aqueous HBr (reflux) | Labile | Can cleave the group, but conditions are harsh.[3] |
| Basic Conditions | ||
| K₂CO₃, Cs₂CO₃ (no thiol) | Stable | Generally stable in the absence of a nucleophile. |
| Thiophenol / K₂CO₃ | Labile | Standard and mild deprotection condition.[2][5] |
| Mercaptoethanol / DBU | Labile | An alternative thiol/base system. |
| Reductive Conditions | ||
| H₂ / Pd/C | Labile (Nitro Group) | The nitro group is readily reduced to an amine, which deactivates the group to standard cleavage.[3] |
| Samarium Iodide (SmI₂) | Potentially Labile | May cleave the sulfonamide, especially if the nitro group has been reduced.[3] |
Experimental Protocols
Protocol 1: Standard Deprotection using Thiophenol and Potassium Carbonate
This is a widely used and reliable method for nosyl group removal.[2][5]
-
Dissolve the N-nosyl protected amine (1.0 eq.) in anhydrous DMF or acetonitrile.
-
Add potassium carbonate (3.0 eq.) to the solution.
-
Add thiophenol (2.0 eq.) to the stirred suspension.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash with water and brine to remove the solvent and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography if necessary.
Protocol 2: Microwave-Assisted Deprotection using a Solid-Supported Thiol
This method offers the advantages of accelerated reaction times and simplified workup.
-
In a microwave reactor vial, dissolve the N-nosyl protected amine (1.0 eq.) in THF.
-
Add cesium carbonate (3.0 eq.) and a polymer-supported thiophenol resin (e.g., PS-thiophenol, 2.0-3.0 eq.).
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for short intervals (e.g., 3 x 1 minute) until the reaction is complete (monitor by LC-MS or TLC).
-
After cooling, filter the reaction mixture to remove the resin and cesium carbonate.
-
Wash the resin with THF or another suitable solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude amine.
-
Purify as needed.
Visualizing the Chemistry
Deprotection Mechanism
The cleavage of the nosyl group proceeds via a nucleophilic aromatic substitution mechanism, forming a Meisenheimer complex as a key intermediate.[1][5]
Caption: Deprotection of a nosyl-protected amine via a Meisenheimer complex.
Experimental Workflow
A general workflow for the deprotection and workup of a nosyl-protected amine.
Caption: General experimental workflow for nosyl group deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Common impurities in commercial 4-Chloro-2-nitrobenzenesulfonyl chloride
Welcome to the technical support center for 4-Chloro-2-nitrobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the quality and use of this essential reagent. In the following sections, we will delve into the typical impurity profile of commercial this compound, provide troubleshooting guidance for experiments, and answer frequently asked questions to ensure the integrity and success of your scientific endeavors.
Understanding the Impurity Landscape
The purity of this compound is paramount for the successful synthesis of sulfonamides and other target molecules. Impurities can lead to side reactions, lower yields, and purification challenges. The most common impurities arise from the manufacturing process and subsequent storage and handling. The primary route of synthesis is the chlorosulfonation of o-chloronitrobenzene, which can introduce several process-related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of in commercial this compound?
A1: Commercial batches of this compound can contain several types of impurities. These can be broadly categorized as synthesis-related and degradation-related.
-
Synthesis-Related Impurities:
-
Isomeric Impurities: The most notable is 4-chloro-3-nitrobenzenesulfonyl chloride . The directing effects of the chloro and nitro groups on the starting material (o-chloronitrobenzene) are not perfectly selective, leading to the formation of this isomer.
-
Unreacted Starting Material: Residual o-chloronitrobenzene may be present if the reaction has not gone to completion.
-
Sulfone Byproducts: Dimeric impurities such as bis(4-chloro-2-nitrophenyl) sulfone can form under the reaction conditions.
-
Residual Acids: Trace amounts of chlorosulfonic acid and hydrochloric acid from the synthesis may persist.
-
-
Degradation-Related Impurities:
-
Hydrolysis Product: Due to its hygroscopic nature, this compound is susceptible to hydrolysis, forming 4-chloro-2-nitrobenzenesulfonic acid .[1] This is a very common impurity, especially in older batches or those that have been improperly stored.
-
Q2: How can these impurities affect my reaction?
A2: The impact of impurities can range from negligible to significant, depending on their identity and concentration.
-
Isomeric Impurities: The presence of 4-chloro-3-nitrobenzenesulfonyl chloride will lead to the formation of the corresponding isomeric sulfonamide, which can be difficult to separate from your target compound.
-
Unreacted Starting Material: o-Chloronitrobenzene is generally unreactive under typical sulfonamide formation conditions and will remain as an impurity in your crude product.
-
Sulfone Byproducts: These are generally unreactive and will contribute to the overall impurity profile of your product.
-
Residual Acids: Can alter the pH of your reaction, potentially affecting the rate and outcome, especially with acid-sensitive substrates.
-
Hydrolysis Product: 4-chloro-2-nitrobenzenesulfonic acid will not participate in the sulfonamide formation reaction and can complicate work-up and purification. Its presence indicates the effective molarity of your reagent is lower than stated.
Q3: How should I properly store this compound to minimize degradation?
A3: Proper storage is critical to maintain the integrity of the reagent. It should be stored in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[2]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and links them to potential impurities in your this compound.
Problem 1: My reaction is incomplete, and I observe a significant amount of unreacted starting amine.
-
Potential Cause: The most likely culprit is the presence of the hydrolysis product, 4-chloro-2-nitrobenzenesulfonic acid. This impurity effectively reduces the molar concentration of the active sulfonyl chloride in your reagent.
-
Troubleshooting Steps:
-
Confirm the presence of the sulfonic acid: This can be done by a simple aqueous extraction of the reagent followed by pH measurement of the aqueous layer. A significantly acidic pH indicates the presence of the sulfonic acid.
-
Use a fresh bottle of the reagent: If possible, use a new, unopened bottle of this compound.
-
Purify the reagent: If a fresh bottle is unavailable, the reagent can be purified by recrystallization from a non-polar solvent like petroleum ether.
-
Adjust stoichiometry: If purification is not feasible, you may need to increase the molar equivalents of the this compound used in your reaction to compensate for the inactive sulfonic acid portion. However, this will also increase the concentration of the impurity in your crude product.
-
Problem 2: I am observing an unexpected isomer in my final product by LC-MS or NMR.
-
Potential Cause: The presence of the isomeric impurity, 4-chloro-3-nitrobenzenesulfonyl chloride, in your starting reagent.
-
Troubleshooting Steps:
-
Analyze the starting material: If you have access to analytical instrumentation (GC-MS or LC-MS), analyze a small sample of your this compound to confirm the presence and approximate percentage of the isomer.
-
Chromatographic Purification: The isomeric products can often be separated by column chromatography. You may need to optimize your purification method to achieve baseline separation.
-
Source a higher purity reagent: If isomeric purity is critical for your application, consider purchasing a higher grade of the reagent from a reputable supplier.
-
Problem 3: My reaction work-up is complicated by the presence of a highly water-soluble, acidic byproduct.
-
Potential Cause: This is characteristic of the hydrolysis product, 4-chloro-2-nitrobenzenesulfonic acid.
-
Troubleshooting Steps:
-
Aqueous Wash: During your work-up, perform a thorough wash with a saturated sodium bicarbonate solution to neutralize and extract the sulfonic acid into the aqueous phase. Be cautious of potential emulsion formation.
-
Confirm Removal: After the basic wash, check the pH of the aqueous layer to ensure it is basic.
-
Visualization of Impurity Formation
The following diagram illustrates the primary synthesis pathway of this compound and the origin of key impurities.
Caption: Synthesis of this compound and key impurity pathways.
Summary of Common Impurities
| Impurity Name | Chemical Structure | Typical Origin | Potential Impact on Reaction |
| 4-chloro-3-nitrobenzenesulfonyl chloride | C₆H₃Cl₂NO₄S | Isomer formation during synthesis | Leads to isomeric product, complicating purification |
| o-chloronitrobenzene | C₆H₄ClNO₂ | Unreacted starting material | Inert, acts as a non-reactive impurity |
| 4-chloro-2-nitrobenzenesulfonic acid | C₆H₃ClNO₅S | Hydrolysis of the sulfonyl chloride | Reduces effective reagent concentration, complicates work-up |
| bis(4-chloro-2-nitrophenyl) sulfone | C₁₂H₆Cl₂N₂O₆S | Dimerization byproduct during synthesis | Generally inert, contributes to overall impurity profile |
Experimental Protocols
Protocol 1: Qualitative Test for Hydrolysis (Sulfonic Acid Impurity)
-
Place approximately 100 mg of the this compound in a small test tube.
-
Add 1 mL of deionized water.
-
Agitate the mixture vigorously for 1 minute.
-
Allow the solid to settle.
-
Using a pH strip or a calibrated pH meter, measure the pH of the aqueous supernatant.
-
Interpretation: A pH value significantly below 7 (typically in the range of 1-3) indicates the presence of the acidic hydrolysis product, 4-chloro-2-nitrobenzenesulfonic acid.
Protocol 2: Purification by Recrystallization
-
Dissolve the impure this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of dichloromethane and petroleum ether).
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold petroleum ether.
-
Dry the purified crystals under vacuum.
Workflow for Impurity Analysis
The following diagram outlines a general workflow for the identification and quantification of impurities in this compound.
References
Managing exothermic reactions with 4-Chloro-2-nitrobenzenesulfonyl chloride
Technical Support Center: 4-Chloro-2-nitrobenzenesulfonyl Chloride
A Senior Application Scientist's Guide to Managing Exothermic Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for managing the inherent exothermic risks associated with this versatile reagent. As your senior application scientist, my goal is to equip you with the knowledge to not only prevent and control potential hazards but also to understand the chemical principles governing them.
Understanding the Hazard: Why Exothermicity Matters
This compound (Nosyl chloride) is a highly reactive electrophile, prized for its utility in forming sulfonamides and protecting amines and alcohols.[1][2] This reactivity, primarily centered on the sulfonyl chloride functional group (-SO₂Cl), is the source of its synthetic power and its primary hazard. The reaction with common nucleophiles, especially primary and secondary amines, is significantly exothermic.
An exothermic reaction releases energy in the form of heat. In a controlled environment, this heat is safely dissipated. However, if the rate of heat generation exceeds the rate of heat removal, the reaction temperature will rise. This can lead to:
-
Increased Reaction Rate: Higher temperatures accelerate the reaction, generating heat even faster.
-
Thermal Runaway: A dangerous positive feedback loop where the reaction rate and temperature increase uncontrollably.
-
Pressure Buildup: Boiling of the solvent or decomposition of reagents can cause a rapid increase in pressure, posing an explosion risk.[3]
-
Byproduct Formation: Higher temperatures can activate undesirable side-reaction pathways, reducing yield and complicating purification.
Effective management is not merely about cooling; it's about controlling the rate of heat generation from the outset.
Troubleshooting Guide for Unexpected Exotherms
Immediate recognition of and response to an unexpected temperature spike are critical for laboratory safety. The following table outlines common issues, their probable causes, and validated corrective actions.
| Observed Problem | Potential Cause(s) | Immediate Corrective Action | Long-Term Preventative Measures |
| Rapid, Uncontrolled Temperature Rise | 1. Reagent added too quickly.2. Inadequate cooling bath capacity or contact.3. Incorrectly high concentration of reagents. | 1. Immediately stop all reagent addition. 2. Enhance cooling: add more dry ice/acetone to the bath, ensure the flask is properly submerged.3. If safe, add a small amount of pre-chilled, inert solvent to dilute the reaction. | 1. Use a syringe pump for controlled, dropwise addition.2. Perform the reaction on a smaller scale first to establish a safe addition rate.3. Ensure the cooling bath is at the target temperature before starting the addition. |
| Pressure Buildup in a Closed System | 1. Evolved gas (e.g., HCl from reaction with amines) has no escape route.2. Solvent is approaching its boiling point due to exotherm. | 1. Do NOT tighten vessel clamps. 2. If not already in place, vent the system to a scrubber via a needle.3. Reduce internal temperature by enhancing external cooling. | 1. Never run reactions that evolve gas in a completely sealed vessel.2. Use a system vented through a bubbler or connected to a base scrubber (e.g., NaOH solution) to neutralize HCl gas. |
| Formation of a White Precipitate During Workup/Quench | 1. Hydrolysis of unreacted this compound to 4-chloro-2-nitrobenzenesulfonic acid.[1] | 1. Continue the quench, ensuring good stirring.2. Add an aqueous base (e.g., NaHCO₃, Na₂CO₃) to dissolve the sulfonic acid by converting it to its more soluble salt. | 1. Ensure the primary reaction goes to completion (monitor by TLC/LCMS).2. Plan for a basic wash during the workup to remove acidic byproducts.[4] |
| Reaction Mixture Turns Dark/Charred | 1. Severe thermal runaway causing decomposition of starting materials, products, or solvent. | 1. If the reaction is out of control, prioritize safety. Alert personnel, lower the fume hood sash, and evacuate if necessary.2. If controllable, quench by slowly adding to a large volume of a suitable, cold quenching agent. | 1. Conduct a thorough hazard analysis before scaling up.[5]2. Operate at a lower temperature or concentration to provide a larger safety margin. |
| Low Yield of Desired Sulfonamide | 1. Competitive hydrolysis of the sulfonyl chloride due to moisture in reagents or solvents.2. Side reactions promoted by excessive heat. | 1. Difficult to correct post-reaction. Focus on isolating the existing product.2. Analyze byproducts to diagnose the issue. | 1. Use anhydrous solvents and dry glassware scrupulously.2. Run the reaction under an inert atmosphere (N₂ or Ar).3. Maintain strict temperature control throughout the addition and reaction period. |
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical reaction causing the exotherm with this compound?
The primary exothermic event is the nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.[2] When reacting with a primary or secondary amine to form a sulfonamide, the reaction stoichiometry produces one equivalent of hydrochloric acid (HCl). The overall reaction is:
R-NH₂ + ClSO₂-Ar → R-NHSO₂-Ar + HCl
Both the formation of the S-N bond and the subsequent acid-base reaction between the evolved HCl and any excess amine in the flask contribute significantly to the total heat generated.
Q2: How should I design a safe quenching procedure for my reaction?
Quenching must be as controlled as the initial reaction. The goal is to safely neutralize any remaining reactive species.
-
Choose the Right Quenching Agent: For unreacted this compound, slow addition of the reaction mixture to a separate, well-stirred flask containing cold water is a common method.[6] Water hydrolyzes the sulfonyl chloride to the corresponding sulfonic acid, which is typically water-soluble and can be removed in an aqueous workup.[1][7]
-
Control the Quench: Never add the quenching agent directly and quickly to the reaction flask. This can cause a rapid, localized exotherm. The preferred method is a "reverse quench": slowly transferring the reaction mixture to the quenching solution with vigorous stirring and external cooling.
-
Consider pH: The quench will generate acidic species (sulfonic acid and HCl). Be prepared to neutralize the mixture with a base like sodium bicarbonate, especially before extraction with organic solvents.
Q3: What are the critical considerations for safely scaling up a reaction involving this reagent?
Scaling up is not a linear process. A key challenge is that as the volume of a reaction increases, its surface area does not increase proportionally. This severely hampers heat dissipation and dramatically increases the risk of a thermal runaway.
-
Workflow for Safe Scale-Up
Caption: Decision workflow for scaling up exothermic reactions.
Q4: Can the choice of solvent mitigate the exothermic hazard?
Yes, absolutely. The solvent plays several crucial roles:
-
Heat Capacity: A solvent with a high heat capacity can absorb more heat for a given temperature rise, acting as a thermal buffer.
-
Boiling Point: A solvent with a higher boiling point provides a wider operating temperature range before dangerous pressure buildup occurs. However, a low-boiling solvent can sometimes be used as a safety measure to dissipate heat through reflux, provided the system is properly vented to a condenser.
-
Reactivity: The solvent must be inert to the sulfonyl chloride. Protic solvents like alcohols are generally unsuitable as they will react.[8] Common choices include dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF), all of which should be anhydrous.
Q5: What are the visual or instrumental signs of a developing runaway reaction?
Be vigilant for:
-
A temperature rise that continues even after you have stopped reagent addition.
-
A sudden change in color (e.g., rapid darkening).
-
Noticeable increase in gas evolution (bubbling).
-
Boiling of the solvent at the point of addition, even with a cooling bath.
-
A pressure increase in a vented system, indicated by rapid bubbling through the oil bubbler.
If you observe these signs, treat it as an emergency.
Experimental Protocol: Controlled Synthesis of N-benzyl-4-chloro-2-nitrobenzenesulfonamide
This protocol illustrates the key control measures for a representative sulfonamide synthesis.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq, as base/HCl scavenger)
-
Anhydrous Dichloromethane (DCM)
-
Three-neck round-bottom flask, magnetic stirrer, thermocouple, syringe pump, nitrogen inlet, and a dry ice/acetone cooling bath (-78 °C).
Methodology:
-
System Preparation: Assemble the glassware and dry thoroughly in an oven. Allow to cool under a stream of dry nitrogen.
-
Initial Charge: To the three-neck flask, add benzylamine (1.1 eq), triethylamine (1.5 eq), and anhydrous DCM. Begin stirring and cool the mixture to -10 °C using an appropriate cooling bath.
-
Reagent Preparation: In a separate, dry flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Load this solution into the syringe for the syringe pump.
-
Controlled Addition: Once the amine solution is stable at -10 °C, begin the slow, dropwise addition of the sulfonyl chloride solution via the syringe pump over 30-60 minutes. Crucially, monitor the internal temperature with the thermocouple. Do not allow the internal temperature to rise above 0 °C. Adjust the addition rate if necessary.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.
-
Controlled Quench: In a separate beaker, prepare a cold, saturated solution of aqueous sodium bicarbonate. Slowly, with vigorous stirring, transfer the reaction mixture via cannula or dropping funnel into the bicarbonate solution.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography as needed.
-
Reaction Troubleshooting Workflow
Caption: A workflow for responding to an unexpected exotherm.
References
- 1. Buy this compound | 4533-96-4 [smolecule.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 8. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
Navigating the Nuances of Solvent Effects on 4-Chloro-2-nitrobenzenesulfonyl Chloride Reactivity: A Technical Support Guide
For Immediate Release
As a cornerstone reagent in the synthesis of pharmaceuticals, agrochemicals, and dyes, 4-chloro-2-nitrobenzenesulfonyl chloride (NsCl) is prized for its versatility.[1] However, its reactivity is exquisitely sensitive to the solvent environment, a factor that can be both a powerful tool for synthetic control and a source of experimental frustration. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this critical building block.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound sluggish or failing to proceed?
A1: Several factors related to your choice of solvent could be at play:
-
Insufficient Solvation of the Nucleophile: In reactions with anionic nucleophiles, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. These solvents are poor hydrogen bond donors, which means they do not strongly solvate the nucleophile, leaving it more "naked" and reactive.[2] In contrast, polar protic solvents like water, alcohols, or even primary/secondary amines can form strong hydrogen bonds with the nucleophile, effectively encasing it in a solvent shell and reducing its availability to attack the electrophilic sulfur center of the NsCl.[3]
-
Low Dielectric Constant of the Solvent: The transition state of the reaction between NsCl and a nucleophile is often more polar than the reactants. Solvents with a higher dielectric constant can better stabilize this polar transition state, thereby lowering the activation energy and accelerating the reaction.[4][5] If you are using a nonpolar solvent like hexane or toluene, the reaction may be significantly slower.
-
Poor Solubility of Reactants: this compound is a solid with limited solubility in nonpolar solvents.[1][6] Ensure your chosen solvent can adequately dissolve both the NsCl and your nucleophile to allow for efficient reaction kinetics.
Q2: I'm observing significant hydrolysis of my this compound. How can I prevent this?
A2: this compound is highly susceptible to hydrolysis, which converts it to the unreactive 4-chloro-2-nitrobenzenesulfonic acid.[7] This is a common issue, particularly when working with protic solvents or in the presence of atmospheric moisture.
-
Use Anhydrous Solvents: Employing rigorously dried solvents is paramount. Commercially available anhydrous solvents or those freshly distilled from an appropriate drying agent should be used.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon will minimize exposure to atmospheric moisture.[8]
-
Solvent Choice: If your reaction conditions permit, favor aprotic solvents over protic ones. The rate of hydrolysis is significantly higher in protic media where water or other protic molecules can act as both a nucleophile and a proton shuttle.[9][10]
Q3: My reaction is producing a complex mixture of products. How can solvent choice improve selectivity?
A3: When your substrate contains multiple nucleophilic sites (e.g., amino alcohols, diamines), achieving selectivity can be challenging. The solvent can play a crucial role in modulating the relative nucleophilicity of these sites.
-
Protic Solvents for N- vs. O-Selectivity: In a molecule with both an amine and a hydroxyl group, a protic solvent can selectively solvate the more basic amino group through hydrogen bonding, thereby reducing its nucleophilicity relative to the hydroxyl group. This can favor O-sulfonylation. Conversely, in a polar aprotic solvent, the inherent higher nucleophilicity of the amine is preserved, favoring N-sulfonylation.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the reaction pathway with the lower activation energy.
Troubleshooting Guide
| Problem | Potential Cause (Solvent-Related) | Recommended Solution(s) |
| Low or No Conversion | 1. Poor solubility of this compound.[1] 2. Use of a nonpolar or weakly polar solvent. 3. Nucleophile deactivation by a protic solvent.[3] | 1. Switch to a more polar aprotic solvent (e.g., DMF, DMSO, acetonitrile). 2. Gently warm the reaction mixture to improve solubility (monitor for decomposition). 3. If a protic solvent is necessary, consider using a stronger, non-nucleophilic base to deprotonate the nucleophile in situ. |
| Formation of Hydrolysis Byproduct | 1. Presence of water in the solvent or reagents.[7] 2. Use of a protic solvent that facilitates hydrolysis.[9][10] | 1. Use anhydrous solvents and reagents. 2. Conduct the reaction under an inert atmosphere (N₂ or Ar).[8] 3. If possible, switch to a polar aprotic solvent. |
| Lack of Selectivity | 1. Solvent is not adequately differentiating between multiple nucleophilic sites. | 1. For N- vs. O-selectivity, consider changing from an aprotic to a protic solvent (or vice-versa) to modulate nucleophilicity. 2. Lower the reaction temperature to enhance selectivity. |
| Reaction with Solvent | 1. The solvent itself is acting as a nucleophile (e.g., alcohols, primary/secondary amines). | 1. Choose an inert solvent that is not expected to react with the sulfonyl chloride (e.g., DCM, THF, acetonitrile, DMF). |
Experimental Protocols
General Protocol for the N-Sulfonylation of an Amine in a Polar Aprotic Solvent
This protocol provides a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of NsCl: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizing the Impact of Solvent
The choice of solvent directly influences the energy profile of the reaction. A polar aprotic solvent stabilizes the polar transition state, lowering the activation energy compared to a nonpolar solvent.
Caption: A simplified energy diagram illustrating how a polar aprotic solvent can lower the activation energy of the reaction.
Data Summary
The following table provides a qualitative summary of the expected reactivity of this compound in different solvent classes.
| Solvent Class | Dielectric Constant (ε) | Key Characteristics | Expected Reactivity with Nucleophiles |
| Polar Protic | High (e.g., Water: 80) | Capable of hydrogen bonding; can act as nucleophiles.[2] | Moderate to low; potential for nucleophile deactivation and significant hydrolysis.[3] |
| Polar Aprotic | High (e.g., DMSO: 47) | Poor hydrogen bond donors; effectively solvate cations.[2] | High; minimal nucleophile deactivation.[3] |
| Nonpolar | Low (e.g., Hexane: 2) | Poorly solvate charged species. | Very low; often limited by poor solubility of reactants. |
Conclusion
A thorough understanding of solvent effects is critical for the successful application of this compound in organic synthesis. By carefully selecting the solvent system and controlling reaction conditions, researchers can minimize side reactions, enhance reaction rates, and achieve desired selectivity. This guide serves as a starting point for troubleshooting and optimizing your experimental protocols.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. allresearchjournal.com [allresearchjournal.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 7. Buy this compound | 4533-96-4 [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. Stoichiometric solvation effects. Part 2. A new product–rate correlation for solvolyses of p-nitrobenzenesulfonyl chloride in alcohol–water mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Nosylation Reactions by TLC
Welcome to our dedicated technical support center for monitoring nosylation reactions using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical troubleshooting advice to ensure the successful monitoring of your amine protection reactions.
Introduction to Nosylation and TLC Monitoring
The nitrophenylsulfonyl (nosyl or Ns) group is a crucial protecting group for primary and secondary amines in organic synthesis, valued for its stability and mild cleavage conditions.[1][2] Effective reaction monitoring is paramount to determine reaction completion, identify potential side products, and optimize reaction conditions. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for this purpose.[3][4] This guide will address common challenges and questions that arise when using TLC to monitor the progress of a nosylation reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My TLC plate shows a streak instead of a clean spot for my reaction mixture. What's happening?
Answer: Streaking on a TLC plate is a common issue that can arise from several factors, especially in the context of a nosylation reaction.[5][6]
-
Sample Overloading: The most frequent cause of streaking is applying too much sample to the TLC plate.[4][7] This saturates the stationary phase, leading to a continuous band rather than a distinct spot.
-
Solution: Dilute your reaction mixture sample before spotting it on the TLC plate. You can also try spotting a smaller amount or using a capillary spotter with a finer tip for a more concentrated application.[7]
-
-
Presence of Base: Nosylation reactions are typically run in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.[1] These bases are quite polar and can interact strongly with the silica gel, causing streaking of your compounds.
-
Solution: To counteract the effect of a basic compound, you can add a small amount of a volatile acid, such as a few drops of acetic acid or formic acid, to your TLC developing solvent.[5][6] This will help to protonate the base, reducing its interaction with the silica gel and resulting in better spot shape.
-
-
High Polarity of Compounds: If your starting amine or nosylated product is highly polar, it may streak on the silica gel plate.
Question: I can't see the spot for my starting amine or my nosylated product on the TLC plate after development.
Answer: The inability to visualize spots on a TLC plate can be due to several reasons.[5][7]
-
Non-UV Active Compounds: While the nosyl group, with its nitroaromatic system, is strongly UV active and should appear as a dark spot under a 254 nm UV lamp, many simple aliphatic amines are not.[9][10]
-
Solution: If you suspect your starting amine is not UV active, you will need to use a chemical stain for visualization. A potassium permanganate stain is a good general-purpose stain that reacts with amines.[9][10] Ninhydrin stain is also excellent for visualizing primary and secondary amines, typically appearing as a colored spot after heating.
-
-
Sample is Too Dilute: The concentration of your compound might be too low to be detected.[7]
-
Solution: Try concentrating your sample by spotting it multiple times in the same location on the TLC plate, ensuring the solvent has completely evaporated between applications.[5]
-
-
Compound Evaporation: If your starting amine is volatile, it may have evaporated from the TLC plate before or during development.
-
Solution: In this case, monitoring the appearance of the non-volatile, nosylated product will be a more reliable indicator of reaction progress.
-
Question: The Rf values of my starting amine and nosylated product are too close to each other. How can I improve the separation?
Answer: Poor separation between the starting material and the product is a common challenge in TLC.[11] The key is to optimize the mobile phase (solvent system).
-
Understanding Polarity Changes: The nosyl group is a large, relatively non-polar appendage. However, the conversion of a primary or secondary amine to a sulfonamide can have a variable effect on polarity. For simple amines, the nosylated product is often less polar than the starting amine due to the masking of the polar N-H bond.
-
Solvent System Optimization: The goal is to find a solvent system where the Rf values of your starting material and product are ideally between 0.2 and 0.8, and well-separated.[12]
-
If spots are too high (high Rf): Your solvent system is too polar. Decrease the proportion of the more polar solvent or switch to a less polar solvent. For example, if you are using 50% ethyl acetate in hexanes, try 30% ethyl acetate in hexanes.[5]
-
If spots are too low (low Rf): Your solvent system is not polar enough. Increase the proportion of the more polar solvent. For example, if you are using 20% ethyl acetate in hexanes, try 40% ethyl acetate in hexanes.[5]
-
Utilize a Co-spot: A "co-spot," where you spot both the starting material and the reaction mixture in the same lane, is crucial for confirming if two spots are indeed different compounds.[13][14] If you see two distinct spots in the co-spot lane, your separation is adequate. If they merge into a single elongated spot, you need to further optimize your solvent system.[14]
-
Question: I see a new spot on my TLC that is not my starting material or my desired product. What could it be?
Answer: The appearance of unexpected spots can indicate side reactions or the presence of impurities.
-
Hydrolyzed Nosyl Chloride: Nosyl chloride can react with any moisture present in the reaction to form 2-nitrobenzenesulfonic acid. This is a very polar compound and will likely remain at the baseline of the TLC plate in most common solvent systems.
-
Di-nosylated Product: If you are working with a primary amine, it is possible, though less common under standard conditions, to form a di-nosylated product. This would be significantly less polar than the mono-nosylated product.
-
Decomposition on Silica: Some compounds can decompose on the acidic surface of the silica gel.
-
Solution: To test for this, you can run a 2D TLC. Spot your reaction mixture in one corner of a square TLC plate, run it in one direction, then rotate the plate 90 degrees and run it again in a different solvent system. If all spots lie on the diagonal, your compounds are stable. If new spots appear off the diagonal, it indicates decomposition.[11] In such cases, using alumina or reverse-phase TLC plates may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for monitoring a nosylation reaction?
A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[15][16] A 3:1 or 1:1 mixture of hexanes:ethyl acetate is often a reasonable starting point. The optimal ratio will depend on the polarity of your specific amine.
| Compound Polarity | Suggested Starting Solvent System | Rationale |
| Non-polar amines | 10-30% Ethyl Acetate in Hexanes | The nosylated product will likely be slightly more polar, requiring a small amount of polar solvent for elution. |
| Moderately polar amines | 30-60% Ethyl Acetate in Hexanes | A balanced solvent system is needed to achieve good separation. |
| Very polar amines | 5-10% Methanol in Dichloromethane | Highly polar compounds require a more polar mobile phase to move them from the baseline.[3][8] |
Q2: How do I properly set up a TLC experiment to monitor my nosylation reaction?
A standard procedure for monitoring a reaction by TLC involves spotting three lanes on the plate.[13][14]
-
Lane 1 (Starting Material - SM): Spot a dilute solution of your starting amine.
-
Lane 2 (Co-spot - C): Spot the starting material, and then spot the reaction mixture directly on top of it.[13]
-
Lane 3 (Reaction Mixture - RXN): Spot a sample of your reaction mixture.
This three-lane setup allows you to track the disappearance of the starting material and the appearance of the product, while the co-spot helps to definitively distinguish the starting material from the product, especially if their Rf values are similar.[14]
Q3: What is the best way to visualize nosyl-protected amines on a TLC plate?
Nosyl-protected amines are generally straightforward to visualize.
-
UV Light (254 nm): The nitroaromatic ring of the nosyl group makes these compounds highly UV active. They will appear as dark spots on a fluorescent green background under a 254 nm UV lamp.[9][10] This is a non-destructive visualization method.[17]
-
Chemical Stains: If you need to visualize a non-UV active starting amine on the same plate, a chemical stain is necessary.
-
Potassium Permanganate (KMnO4) Stain: This is a good general stain that reacts with many functional groups, including amines and the sulfonamide of the product. It will appear as yellow-brown spots on a purple background.[10]
-
p-Anisaldehyde Stain: This is another versatile stain that can produce a range of colors for different functional groups upon heating, which can aid in distinguishing between spots.[9]
-
Q4: My reaction is run in a high-boiling point solvent like DMF or DMSO. How does this affect my TLC?
High-boiling point solvents can significantly interfere with TLC development, often causing the entire plate to streak.[11]
-
Solution: After spotting your reaction mixture on the TLC plate, place the plate under high vacuum for a few minutes to remove the high-boiling solvent before placing it in the developing chamber.[11] Alternatively, you can perform a micro-workup by taking a small aliquot of the reaction mixture, diluting it with a volatile organic solvent like ethyl acetate, washing with water to remove the DMF or DMSO, and then spotting the organic layer on the TLC plate.[18]
Experimental Workflow for TLC Monitoring
The following diagram outlines the standard workflow for monitoring a nosylation reaction by TLC.
Caption: Workflow for monitoring a nosylation reaction by TLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. microbiozindia.com [microbiozindia.com]
- 5. silicycle.com [silicycle.com]
- 6. chembam.com [chembam.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Chromatography [chem.rochester.edu]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chromatography [chem.rochester.edu]
- 12. LabXchange [labxchange.org]
- 13. How To [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jk-sci.com [jk-sci.com]
- 16. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 17. youtube.com [youtube.com]
- 18. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of 4-Chloro-2-nitrobenzenesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within pharmaceutical development and metabolomics, the derivatization of polar analytes is a cornerstone for achieving sensitive and reliable quantification by liquid chromatography-mass spectrometry (LC-MS).[1] Among the arsenal of derivatizing agents, 4-chloro-2-nitrobenzenesulfonyl chloride stands out for its reactivity towards primary and secondary amines. This guide provides an in-depth, objective comparison of its performance in mass spectrometry analysis against other common derivatization strategies, supported by experimental insights and established methodologies.
The 'Why' Behind Derivatization: Enhancing Analytical Performance
Many biologically significant molecules, including amino acids, neurotransmitters, and biogenic amines, possess high polarity and exhibit poor ionization efficiency in their native state.[1][2] This makes their direct analysis by LC-MS challenging, often resulting in poor chromatographic retention on reversed-phase columns and suppressed signal intensity. Chemical derivatization addresses these issues by chemically modifying the analyte to impart more favorable analytical properties, such as improved chromatographic separation and enhanced ionization efficiency.[2]
This compound: A Profile
This compound is a sulfonyl chloride-based reagent that readily reacts with primary and secondary amines to form stable sulfonamides. The presence of the nitro group and chlorine atom on the benzene ring influences the reagent's reactivity and the mass spectrometric behavior of its derivatives.
Molecular Structure:
Caption: Chemical structure of this compound.
Mass Spectrometric Behavior of Sulfonamide Derivatives
Electrospray ionization (ESI) is a commonly employed technique for the analysis of sulfonamides.[3][4] In positive ion mode, the protonated molecule [M+H]+ is typically observed. Tandem mass spectrometry (MS/MS) of these derivatives reveals characteristic fragmentation patterns that are crucial for structural elucidation and quantitative analysis.
A key fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO2), a process that is often facilitated by electron-withdrawing groups on the aromatic ring, such as the chlorine atom in this compound derivatives.[5] This rearrangement-driven elimination of SO2 (a loss of 64 Da) can be a diagnostic marker for this class of compounds.[5]
Proposed Fragmentation Pathway:
Caption: Generalized fragmentation of protonated sulfonamide derivatives.
Comparison with Alternative Derivatization Reagents
The choice of a derivatization reagent is critical and depends on the specific analytical goals.[1] While this compound is effective, it is essential to compare its performance with other established reagents.
| Derivatization Reagent | Target Analytes | Key Advantages | Key Disadvantages |
| This compound | Primary & Secondary Amines | Forms stable derivatives, potential for specific fragmentation. | Limited commercial availability in isotopically labeled forms. |
| Dansyl Chloride (Dns-Cl) | Primary & Secondary Amines | Versatile, enhances fluorescence and ionization efficiency, commercially available in isotopically labeled forms.[1][2] | Can be non-specific, may produce multiple derivatized species. |
| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Primary & Secondary Amines | Robust, inexpensive, and reacts quickly without heating.[6] | Can introduce significant steric hindrance. |
| Benzoyl Chloride | Primary & Secondary Amines, Phenols | Well-established, enhances chromatographic retention.[7] | May have lower ionization efficiency compared to others. |
| o-Phthalaldehyde (OPA) | Primary Amines | Forms fluorescent derivatives, chemistry can be fine-tuned.[2] | Derivatives can be unstable.[6] |
Experimental Protocol: Derivatization and LC-MS/MS Analysis
The following provides a generalized, step-by-step methodology for the derivatization of a model amine-containing analyte with this compound and subsequent analysis.
1. Sample Preparation:
-
Dissolve the amine-containing sample in a suitable aprotic solvent, such as acetonitrile.[1]
-
Prepare a stock solution of this compound in acetonitrile.
2. Derivatization Reaction:
-
In a microcentrifuge tube, combine the sample solution with an excess of the derivatizing reagent.
-
Add a suitable base (e.g., sodium carbonate or triethylamine) to facilitate the reaction.[7]
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The optimal conditions should be determined empirically.
3. Reaction Quenching and Sample Dilution:
-
Quench the reaction by adding a small volume of an acidic solution, such as formic acid.[7]
-
Dilute the derivatized sample to the appropriate concentration for LC-MS analysis with the initial mobile phase composition.[1]
Workflow for Derivatization and Analysis:
Caption: Experimental workflow for derivatization and LC-MS/MS analysis.
4. LC-MS/MS Parameters:
-
Column: A reversed-phase C18 column is typically suitable for separating the derivatized analytes.[8][9]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common starting point.[8][9]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[9]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring the transition from the protonated molecule to a characteristic fragment ion (e.g., the [M+H-SO2]+ ion).[9]
Data Interpretation and Validation
The successful implementation of this method requires careful data interpretation and validation. Key considerations include:
-
Specificity: Ensure that the MRM transitions are unique to the analyte of interest and free from matrix interferences.
-
Linearity and Sensitivity: Establish the linear dynamic range and determine the limit of detection (LOD) and limit of quantitation (LOQ).[10]
-
Accuracy and Precision: Evaluate the method's accuracy through recovery studies and its precision by assessing repeatability and intermediate precision.[11]
Concluding Remarks
The derivatization of amine-containing compounds with this compound offers a robust strategy for enhancing their detection by LC-MS. The resulting sulfonamide derivatives exhibit predictable fragmentation patterns, which can be leveraged for sensitive and selective quantification. While other derivatization reagents like Dansyl Chloride and Fmoc-Cl are also highly effective, the choice of the optimal reagent will always be application-dependent.[2] A thorough comparison and validation are paramount for developing a reliable analytical method. By understanding the chemical principles behind derivatization and the nuances of mass spectrometric fragmentation, researchers can significantly improve the quality and reliability of their analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. journalofchemistry.org [journalofchemistry.org]
- 9. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hpst.cz [hpst.cz]
Orthogonal Deprotection Strategies Involving the Nosyl Group: A Comparative Guide for Synthetic Chemists
In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide synthesis, natural product synthesis, and drug development, the strategic use of protecting groups is paramount. The ability to selectively unmask one reactive functional group while others remain shielded is the essence of orthogonal protection, a concept that underpins the efficient construction of complex molecular architectures. Among the arsenal of amine protecting groups, the 2-nitrobenzenesulfonyl (nosyl or Ns) group has emerged as a versatile tool, lauded for its robust nature and, most critically, its unique deprotection pathway that grants it orthogonality to many commonly employed protecting groups.
This guide provides a comprehensive comparison of orthogonal deprotection strategies involving the nosyl group, with a focus on its interplay with the widely used tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups. We will delve into the mechanistic underpinnings of this orthogonality, present comparative experimental data, and provide detailed protocols to empower researchers in designing and executing sophisticated synthetic routes.
The Nosyl Group: A Brief Introduction
The nosyl group is a sulfonyl-based protecting group valued for its ability to decrease the nucleophilicity of amines by forming stable sulfonamides.[1] Its strong electron-withdrawing nitro group is the key to its synthetic utility, as it not only acidifies the N-H proton of the sulfonamide, facilitating N-alkylation reactions (famously utilized in the Fukuyama amine synthesis), but also renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).[2][3] This latter feature is the lynchpin of its mild and selective deprotection.
Mechanism of Nosyl Deprotection: A Nucleophilic Aromatic Substitution Approach
The cleavage of the nosyl group is typically achieved under mild, neutral, or slightly basic conditions using a thiol nucleophile, such as thiophenol, in the presence of a base like potassium carbonate or cesium carbonate.[2][3] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The base deprotonates the thiol to generate a highly nucleophilic thiolate anion, which then attacks the electron-deficient nitro-substituted aromatic ring of the nosyl group. This attack forms a transient, resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] Subsequent collapse of this intermediate leads to the cleavage of the sulfur-nitrogen bond, liberating the free amine and generating a thioether byproduct.[3]
This unique deprotection mechanism, which avoids harsh acidic or hydrogenolytic conditions, is the foundation of the nosyl group's orthogonality with other common amine protecting groups.
Orthogonal Deprotection: Nosyl vs. Boc, Cbz, and Fmoc
The true synthetic power of the nosyl group is realized in its ability to be selectively removed in the presence of other protecting groups, or conversely, to remain intact while other groups are cleaved. This section provides a comparative analysis of the orthogonality between the nosyl group and the Boc, Cbz, and Fmoc groups.
Nosyl vs. Boc (tert-Butyloxycarbonyl)
The Boc group is a widely used, acid-labile protecting group. Its removal is typically effected by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1]
Orthogonality: The nosyl group is completely stable under the acidic conditions required for Boc deprotection.[2] Conversely, the Boc group is stable to the mild, nucleophilic conditions used for nosyl cleavage. This mutual stability provides a robust orthogonal relationship.
Comparative Deprotection Conditions:
| Protecting Group to be Cleaved | Reagents and Conditions | Stability of Other Group |
| Nosyl | Thiophenol, K₂CO₃, DMF, rt | Boc: Stable |
| Boc | TFA/CH₂Cl₂, rt or HCl/Dioxane, rt | Nosyl: Stable |
Nosyl vs. Cbz (Benzyloxycarbonyl)
The Cbz group is a classic amine protecting group that is readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[3]
Orthogonality: The nosyl group is stable to the neutral, reductive conditions of catalytic hydrogenolysis.[2] Conversely, the Cbz group is stable to the thiol-based deprotection conditions for the nosyl group. This allows for their selective and sequential removal.
References
Evaluating the efficiency of different thiol reagents for nosyl deprotection
In the landscape of modern organic synthesis, particularly within pharmaceutical and complex molecule synthesis, the strategic use of protecting groups is paramount. The o-nitrobenzenesulfonyl (nosyl or Ns) group has emerged as a robust and versatile protecting group for primary and secondary amines. Its popularity stems from its ease of installation, stability across a wide range of reaction conditions, and, most critically, its mild and selective removal.[1][2] This orthogonality to common amine protecting groups like Boc and Cbz makes it an invaluable tool for multi-step synthetic campaigns.[2]
The cleavage of the nosyl group is most effectively achieved via a nucleophilic aromatic substitution (SNAr) mechanism, employing a thiol reagent in the presence of a base.[3] The choice of thiol, however, is not trivial and can significantly impact reaction efficiency, yield, purification, and even the sensory experience in the laboratory. This guide provides a comprehensive evaluation of various thiol reagents for nosyl deprotection, offering experimental data and field-proven insights to aid researchers in selecting the optimal reagent for their specific application.
The Mechanism of Thiol-Mediated Nosyl Deprotection
The deprotection of a nosyl-protected amine (a nosylamide) is initiated by the deprotonation of a thiol by a base to form a highly nucleophilic thiolate anion. This anion then attacks the electron-deficient nitro-substituted aromatic ring of the nosyl group. This attack forms a transient Meisenheimer complex.[3][4] The subsequent collapse of this intermediate leads to the cleavage of the sulfur-nitrogen bond, liberating the free amine and generating a thioether byproduct.[3] The strong electron-withdrawing nature of the nitro group is crucial for activating the aromatic ring towards this nucleophilic attack, which is why the nosyl group is significantly more labile than the analogous tosyl (Ts) group.[2]
Caption: Mechanism of nosyl deprotection via a Meisenheimer complex.
A Comparative Analysis of Thiol Reagents
The ideal thiol reagent for nosyl deprotection should offer high reactivity, leading to fast conversions and high yields, while also being easy to handle and its byproducts simple to remove. Historically, thiophenol has been the go-to reagent. However, its intense and unpleasant odor has driven the development of numerous alternatives.
| Thiol Reagent | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Thiophenol | Highly reactive, cost-effective, extensive literature precedent. | Pungent, unpleasant odor; byproduct removal can be challenging.[3] | K₂CO₃ or KOH, MeCN or DMF, room temperature to 50°C.[2][4] |
| 2-Mercaptoethanol | Less noxious odor than thiophenol, water-soluble byproduct. | Can be less reactive than thiophenol, requiring longer reaction times or higher temperatures. | Cs₂CO₃, DMF, room temperature. |
| n-Dodecanethiol | Odorless, effective for a range of substrates. | Can be less reactive than thiophenol, sometimes requiring stronger bases or higher temperatures. | DBU, DMF.[5] |
| p-Mercaptobenzoic acid | Odorless solid; acidic byproduct is easily removed by basic workup.[6] | May exhibit lower solubility in some organic solvents. | K₂CO₃, DMF, room temperature. |
| Polymer-supported Thiophenol | Odorless, simplifies purification to simple filtration, can be used in excess to drive reactions to completion.[1][3] | Higher cost, lower loading capacity, potential for slower reaction kinetics. | Cs₂CO₃, THF or DMF, room temperature or microwave irradiation.[1] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for nosyl deprotection using a selection of the thiol reagents discussed.
Protocol 1: Deprotection using Thiophenol and Potassium Carbonate
This classic and highly effective method is suitable for a wide range of nosyl-protected amines.
Materials:
-
N-Nosyl protected amine
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate or Dichloromethane
-
Water and Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the N-nosyl protected amine (1.0 eq.) in MeCN or DMF in a round-bottom flask.
-
Add potassium carbonate (3.0 eq.) to the solution.
-
To the stirred suspension, add thiophenol (2.0 eq.).
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash with water and brine to remove the solvent and salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude amine.
-
Purify the product by column chromatography or recrystallization as needed.[2]
Protocol 2: Deprotection using an Odorless Thiol: p-Mercaptobenzoic Acid
This protocol is ideal for researchers who wish to avoid the malodorous nature of thiophenol. The purification is often simplified due to the acidic nature of the byproduct.
Materials:
-
N-Nosyl protected amine
-
p-Mercaptobenzoic acid
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Water and Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the N-nosyl protected amine (1.0 eq.) in DMF.
-
Add potassium carbonate (3.0 eq.) and p-mercaptobenzoic acid (2.0 eq.).
-
Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Dilute the reaction with water and extract with ethyl acetate or dichloromethane (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution to remove unreacted p-mercaptobenzoic acid and its thioether byproduct.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude amine. Further purification may be performed if necessary.[6]
Protocol 3: Microwave-Assisted Deprotection using a Solid-Supported Thiol
This method offers the dual advantages of a simplified workup and significantly accelerated reaction times.[1]
Materials:
-
N-Nosyl protected amine
-
Polymer-supported thiophenol (PS-thiophenol)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Microwave reactor and vials
-
Filtration apparatus
Procedure:
-
In a microwave reactor vial, dissolve the N-nosyl protected amine (1.0 eq.) in THF.
-
Add cesium carbonate (3.0 eq.) and PS-thiophenol (2.0-3.0 eq.).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for short intervals (e.g., 3 x 1 minute) until the reaction is complete (monitor by LC-MS or TLC).[1]
-
After cooling, filter the reaction mixture to remove the resin and cesium carbonate.
-
Wash the resin with THF or another suitable solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude amine.
-
Purify as needed.[2]
Choosing the Right Reagent: A Workflow
The selection of the most appropriate thiol reagent is a critical decision that depends on several factors, including the scale of the reaction, the sensitivity of the substrate, the available equipment, and, not least, the tolerance for unpleasant odors.
Caption: Decision workflow for selecting a thiol reagent.
Conclusion and Future Perspectives
The deprotection of nosylamides is a cornerstone transformation in modern organic synthesis. While thiophenol remains a highly effective reagent, the development of odorless and solid-supported alternatives has significantly improved the practicality and environmental friendliness of this reaction. For routine, small-scale deprotections where odor is manageable, thiophenol offers a cost-effective and rapid solution. For larger-scale work, or in laboratories where odor is a significant concern, p-mercaptobenzoic acid and dodecanethiol are excellent alternatives. Polymer-supported thiols, particularly when coupled with microwave irradiation, provide an outstanding solution for high-throughput synthesis and applications where purification is a bottleneck.
Future developments in this field may focus on catalytic, thiol-free deprotection methods, or the development of even more efficient and recyclable solid-supported thiol reagents. However, the methods presented in this guide represent the current state-of-the-art and provide a robust toolkit for any chemist employing the nosyl protecting group.
References
A Researcher's Guide to HPLC Analysis for Purity Assessment of Synthesized Nosylamides
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a foundational pillar of reliable and reproducible research. Nosylamides, which are sulfonamides containing a nitrobenzenesulfonyl group, are pivotal intermediates in organic synthesis, particularly in the construction of complex amine-containing molecules through methods like the Fukuyama amine synthesis.[1] The purity of these nosylamide intermediates directly dictates the success of subsequent synthetic transformations and the integrity of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) emerges as the preeminent analytical technique for the meticulous purity assessment of nosylamides.
This guide provides an in-depth, objective comparison of HPLC methodologies for nosylamide analysis, substantiated by experimental protocols and data. It further explores alternative and complementary analytical techniques, offering a comprehensive framework for selecting the most appropriate method for your specific research and development needs.
The Central Role of HPLC in Nosylamide Purity Determination
HPLC is the cornerstone for evaluating the purity of nosylamides due to its exceptional resolution, sensitivity, and quantitative precision.[2] It is highly effective at separating the target nosylamide from unreacted starting materials, reaction byproducts, and potential degradation products. The selection of the HPLC mode and its operational parameters is critical and is contingent on the physicochemical properties of the nosylamide, including its polarity and the presence of chromophores.
The inherent nitroaromatic moiety within the nosyl group provides strong ultraviolet (UV) absorbance, making UV detection a direct and highly sensitive method for the analysis of most nosylamides.
Causality Behind Experimental Choices: Method Development for Nosylamides
The development of a robust HPLC method for nosylamide analysis is a systematic process. The following sections detail the rationale behind the key experimental choices.
Column Selection: The Heart of the Separation
Reverse-phase HPLC is the most prevalent technique for the analysis of moderately polar compounds like nosylamides. The choice of stationary phase is crucial for achieving optimal separation.
-
C18 (Octadecylsilane) Columns: These are the workhorse columns in reverse-phase HPLC and are an excellent starting point for method development for nosylamides. They provide a good balance of hydrophobicity for retaining the nosylamide while allowing for elution with a reasonable organic mobile phase concentration.
-
Phenyl-Hexyl Columns: For nosylamides, which possess an aromatic nitro group, a phenyl-hexyl stationary phase can offer alternative selectivity.[3] The phenyl groups in the stationary phase can interact with the aromatic ring of the nosylamide through pi-pi interactions, leading to enhanced retention and potentially better resolution from closely related impurities.
Mobile Phase Optimization: Driving the Separation
The mobile phase composition is a critical parameter that is adjusted to achieve the desired retention and separation.
-
Aqueous Phase: Typically, this consists of ultrapure water. Buffers, such as phosphate or acetate, can be added to control the pH, which is important if the nosylamide or its impurities have ionizable functional groups. A common practice is to add a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the aqueous phase to improve peak shape and reproducibility.[3]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers used in reverse-phase HPLC. Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths. A gradient elution, where the concentration of the organic modifier is increased over time, is often employed to ensure the elution of all components within a reasonable timeframe and with good peak shapes.
Experimental Protocol: A Self-Validating System for Purity Assessment
The following protocol outlines a general reverse-phase HPLC method for the purity assessment of a synthesized nosylamide. This protocol should be considered a starting point and may require optimization for specific nosylamides.
Step-by-Step HPLC Protocol for Nosylamide Purity
-
System Preparation:
-
Ensure the HPLC system is properly primed and free of air bubbles.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the synthesized nosylamide (e.g., 1 mg).
-
Dissolve the sample in a suitable diluent to a final concentration of approximately 0.5 mg/mL. The diluent should be a mixture of the mobile phase components to ensure sample solubility and compatibility with the chromatographic system.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 or Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | Provides good retention and selectivity for nosylamides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% B to 95% B over 20 minutes | Ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 254 nm and 270 nm | 254 nm is a common wavelength for aromatic compounds. 270 nm can provide additional sensitivity for sulfonamides.[3] |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the nosylamide using the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Method Validation: Ensuring Trustworthiness
To ensure the reliability of the purity assessment, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[4][5][6][7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard, other techniques can provide complementary information or offer advantages in specific scenarios.
| Technique | Principle | Advantages for Nosylamide Analysis | Limitations |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.[8][9][10][11] | Faster analysis times, improved resolution and sensitivity, and reduced solvent consumption.[8][9] | Higher initial equipment cost.[8] |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO2) as the mobile phase.[12][13][14] | Effective for separating polar compounds and chiral molecules.[12] Faster separation times and reduced organic solvent usage.[12] | May require more specialized equipment and expertise. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples the separation power of LC with the detection capabilities of mass spectrometry.[15][16][17][18] | Provides molecular weight information for impurity identification and structural elucidation.[15][16] Highly sensitive and specific.[16] | Higher cost and complexity compared to HPLC-UV. |
Data Presentation: A Comparative Overview
The following table summarizes typical performance characteristics of the discussed analytical techniques for nosylamide purity analysis.
| Parameter | HPLC | UPLC | SFC | LC-MS |
| Typical Run Time | 15-30 min | 3-10 min[10] | 5-15 min | 5-20 min |
| Resolution | Good | Excellent | Good to Excellent | Dependent on LC front-end |
| Sensitivity (UV) | Good | Excellent | Good | N/A |
| Sensitivity (MS) | N/A | N/A | N/A | Excellent |
| Solvent Consumption | High | Low[8][9] | Very Low | Low to High |
| Impurity Identification | Limited (retention time) | Limited (retention time) | Limited (retention time) | Excellent (mass-to-charge ratio) |
Visualization of the Analytical Workflow
The following diagrams illustrate the key workflows described in this guide.
Caption: Experimental workflow for HPLC purity assessment of synthesized nosylamides.
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
The purity assessment of synthesized nosylamides is a critical step in drug discovery and development. HPLC with UV detection stands as a robust, reliable, and accessible method for this purpose. A well-developed and validated reverse-phase HPLC method can provide accurate and precise purity data, ensuring the quality of these important synthetic intermediates. For applications requiring higher throughput, enhanced resolution, or definitive impurity identification, techniques such as UPLC, SFC, and LC-MS offer powerful alternatives. The choice of the most suitable analytical technique should be guided by the specific requirements of the project, including the nature of the nosylamide, the need for impurity characterization, and throughput demands. Adherence to regulatory guidelines, such as those from the ICH and FDA, is paramount for ensuring data integrity and facilitating regulatory submissions.[19][20][21][22][23]
References
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. benchchem.com [benchchem.com]
- 3. mtc-usa.com [mtc-usa.com]
- 4. jordilabs.com [jordilabs.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. starodub.nl [starodub.nl]
- 7. fda.gov [fda.gov]
- 8. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 9. HPLC vs. UPLC [webofpharma.com]
- 10. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 11. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 12. absys-sfc.com [absys-sfc.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00237A [pubs.rsc.org]
- 15. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hpst.cz [hpst.cz]
- 17. chimia.ch [chimia.ch]
- 18. resolvemass.ca [resolvemass.ca]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. fda.gov [fda.gov]
- 21. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 22. biopharminternational.com [biopharminternational.com]
- 23. fda.gov [fda.gov]
The Industrial Chemist's Compass: A Cost-Benefit Analysis of 4-Chloro-2-nitrobenzenesulfonyl Chloride in Large-Scale Synthesis
For researchers, scientists, and drug development professionals steering the complex world of large-scale chemical synthesis, the choice of a protecting group is a critical decision with profound implications for cost, efficiency, and safety. This guide offers an in-depth cost-benefit analysis of 4-chloro-2-nitrobenzenesulfonyl chloride, a versatile reagent for amine protection, and objectively compares its performance with viable alternatives. Supported by experimental data and detailed methodologies, this document aims to serve as a compass for navigating the strategic selection of sulfonyl chloride protecting groups in an industrial setting.
This compound, often referred to as nosyl chloride, is a valuable tool in the synthetic chemist's arsenal for the temporary protection of primary and secondary amines. The nosyl group's utility is underscored by its straightforward installation, stability across a range of reaction conditions, and, most notably, its selective and mild removal. However, its application in large-scale synthesis necessitates a thorough evaluation of its economic and practical viability against other established protecting group strategies.
At a Glance: Cost and Performance Comparison
To provide a clear and concise overview, the following table summarizes key quantitative data for this compound and its primary alternatives. Prices are based on typical bulk quantities and are subject to market fluctuations.
| Reagent | Typical Bulk Price (USD/kg) | Molecular Weight ( g/mol ) | Key Advantages | Key Disadvantages |
| This compound | $50 - $150 | 256.06 | Mild deprotection conditions, orthogonal to many other protecting groups, crystalline derivatives aid purification. | Higher cost, generates nitroaromatic waste, potential for side reactions at the chloro position. |
| 2-Nitrobenzenesulfonyl chloride | $30 - $100 | 221.62 | Mild deprotection, widely used in Fukuyama amine synthesis. | Generates nitroaromatic waste, can be less stable than other isomers. |
| 4-Nitrobenzenesulfonyl chloride | $25 - $80 | 221.62 | Lower cost than 2-nitro isomer, mild deprotection. | Deprotection can sometimes be slower than the 2-nitro isomer, generates nitroaromatic waste. |
| p-Toluenesulfonyl chloride (Tosyl chloride) | $10 - $30 | 190.65 | Low cost, high stability, widely available. | Harsh deprotection conditions (strong acid or reducing agents), not orthogonal to many other groups. |
The Nosyl Advantage: A Deeper Dive into Reactivity and Orthogonality
The primary driver for considering this compound, despite its higher initial cost, is the mild conditions required for the deprotection of the resulting sulfonamide. This is a significant advantage over the more robust tosyl group, which often necessitates harsh acidic or reductive conditions that may not be compatible with sensitive functional groups present in complex molecules.
The deprotection of nosylamides is typically achieved via nucleophilic aromatic substitution using a thiol, such as thiophenol, in the presence of a mild base. The electron-withdrawing nitro group on the aromatic ring facilitates this reaction, allowing for the cleavage of the N-S bond under conditions that leave other common protecting groups, like Boc and Cbz, intact. This orthogonality is a crucial factor in multi-step syntheses where selective deprotection is required.
Experimental Protocols
Protocol 1: General Procedure for Nosylation of a Primary Amine
This protocol details the protection of a primary amine using this compound.
Materials:
-
Primary amine
-
This compound
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Magnetic stirrer, round-bottom flask, ice bath
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-nosylated amine.
-
Purify by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for Deprotection of a Nosyl-Protected Amine
This protocol describes the cleavage of the nosyl group using thiophenol and potassium carbonate.
Materials:
-
N-Nosyl protected amine
-
Thiophenol
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Magnetic stirrer, round-bottom flask
Procedure:
-
Dissolve the N-nosyl protected amine (1.0 eq) in DMF or acetonitrile.
-
Add potassium carbonate (3.0 eq) and thiophenol (2.0 eq) to the solution.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). The formation of a yellow color is often indicative of the reaction proceeding.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography or distillation as required.
Visualizing the Workflow: Protection and Deprotection
A Researcher's Guide to Amine Protection: A Comparative Analysis of Alternatives to 4-Chloro-2-nitrobenzenesulfonyl chloride
In the landscape of modern organic synthesis, particularly within drug development and peptide chemistry, the judicious selection of protecting groups is paramount to achieving complex molecular architectures. The amine functional group, with its inherent nucleophilicity and basicity, frequently requires masking to prevent unwanted side reactions. For decades, arylsulfonyl chlorides have served as reliable reagents for this purpose, forming stable sulfonamides that temper the amine's reactivity.
Among these, 4-chloro-2-nitrobenzenesulfonyl chloride (o-NBS-Cl) has carved a niche. However, the evolving demands for milder reaction conditions, greater orthogonality, and streamlined purification have spurred the adoption of several powerful alternatives. This guide provides an in-depth, objective comparison of o-NBS-Cl and its key alternatives, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Benchmark: this compound (o-NBS-Cl)
The o-NBS group is valued for the stability of the resulting sulfonamide and, most critically, its susceptibility to cleavage under specific, mild nucleophilic conditions. The presence of the ortho-nitro group is key; it activates the aryl ring towards nucleophilic aromatic substitution (SNAr), facilitating deprotection.
Key Features:
-
Protection: Typically reacts with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine, or collidine) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Stability: Generally stable to acidic conditions (e.g., trifluoroacetic acid, TFA) used for Boc-group removal and basic conditions (e.g., piperidine) for Fmoc-group removal, offering good orthogonality.[1]
-
Deprotection: Cleaved under mild conditions using a thiol nucleophile (e.g., thiophenol or 2-mercaptoethanol) and a base (e.g., K2CO3, Cs2CO3, or DBU).[2][3] The reaction proceeds via a Meisenheimer complex.[4][5]
Despite its utility, potential drawbacks include the introduction of a chromophore, which can complicate monitoring by UV, and the need to remove sulfur-containing byproducts after deprotection.
Core Alternatives: A Head-to-Head Comparison
The most direct and widely adopted alternatives to o-NBS-Cl are other substituted nitrobenzenesulfonyl chlorides. Their subtle electronic and steric differences lead to significant variations in reactivity and cleavage kinetics.
2-Nitrobenzenesulfonyl Chloride (Nosyl Chloride, Ns-Cl)
Perhaps the most common alternative, Nosyl chloride (Ns-Cl), lacks the 4-chloro substituent. This reagent was popularized by Fukuyama and is central to the highly versatile Fukuyama amine synthesis, which includes the Mitsunobu reaction for N-alkylation of the resulting sulfonamide.[6][7]
Advantages over o-NBS-Cl:
-
Extensive Documentation: A vast body of literature supports its use, especially in complex amine synthesis.[5][7]
-
Versatility: The Fukuyama protocol allows for the synthesis of secondary amines from primary amines in a robust, two-step process (nosylation followed by alkylation).[6][7]
-
Mild Deprotection: Like o-NBS, the nosyl group is readily cleaved by thiols in the presence of a base.[1][2][5]
Considerations: The deprotection kinetics and stability are very similar to o-NBS, making it a near-perfect substitute in many cases. The choice between Ns-Cl and o-NBS-Cl often comes down to commercial availability, cost, or specific substrate compatibility observed in-house.
4-Nitrobenzenesulfonyl Chloride (p-NBS-Cl)
Placing the nitro group in the para position significantly alters the electronic environment of the sulfonyl group.
Key Differences:
-
Reactivity: Generally similar to its ortho-substituted counterparts in forming sulfonamides.
-
Deprotection: Also cleaved by thiolates, but the kinetics can differ. It is a crucial reagent for creating N-nosylated amino acids for peptide synthesis.[8][9]
2,4-Dinitrobenzenesulfonyl Chloride (DNs-Cl)
The addition of a second nitro group dramatically increases the electrophilicity of the aromatic ring.
Advantages:
-
Enhanced Lability: The dinitrophenyl sulfonamide (dinosylamide) is significantly more labile than the mononitro versions. Deprotection can often be achieved with a thiol alone, without the need for a strong base.[10]
-
Orthogonality: This enhanced lability allows for selective deprotection. A dinosyl group can be removed in the presence of a nosyl group, enabling more complex, multi-step synthetic sequences involving differentiated amine protection.[10][11]
Limitations:
-
Increased Reactivity: The higher reactivity of DNs-Cl may lead to lower selectivity with multifunctional substrates.
-
Stability: The resulting sulfonamide is less stable, which may be undesirable for multi-step syntheses requiring robust protection.
Beyond Nitro-Arenesulfonamides: Other Classes of Alternatives
While nitro-substituted sulfonyl chlorides are direct analogues, other protecting groups offer entirely different mechanisms for cleavage, providing broader orthogonal strategies.
p-Toluenesulfonyl Chloride (Tosyl Chloride, Ts-Cl)
A classic and widely used protecting group, the tosyl group forms highly stable sulfonamides (tosylamides).
Advantages:
-
High Stability: Tosylamides are exceptionally robust, withstanding strongly acidic, basic, and oxidative/reductive conditions.[12] This makes them ideal for protecting an amine through a long and harsh synthetic sequence.
-
Cost-Effective: Ts-Cl is an inexpensive and readily available bulk chemical.
Primary Disadvantage:
-
Harsh Deprotection: Removal of the tosyl group is its most significant drawback, typically requiring harsh conditions such as dissolving metal reduction (e.g., sodium in liquid ammonia) or strongly acidic hydrolysis (e.g., HBr/phenol at high temperatures).[13][14] These conditions are incompatible with many common functional groups. Milder, modern methods using low-valent titanium or TfOH have been developed but are not as universally applicable as thiol-based cleavage.[15][16]
Data-Driven Comparison
The following table summarizes the key performance characteristics of the discussed protecting groups to facilitate at-a-glance comparison.
| Protecting Group | Reagent | Typical Protection Conditions | Typical Deprotection Conditions | Key Advantages | Key Disadvantages |
| o-NBS | This compound | Amine, Base (Pyridine or Et₃N), DCM, 0 °C to RT | Thiophenol, K₂CO₃, DMF or ACN | Mild deprotection, good orthogonality | Sulfur byproducts, chromophoric |
| Nosyl (Ns) | 2-Nitrobenzenesulfonyl chloride | Amine, Base (Pyridine or Collidine), DCM, RT[17] | 2-Mercaptoethanol/DBU or PhSH/K₂CO₃, DMF[5][17] | Very mild deprotection, enables Fukuyama synthesis | Sulfur byproducts, chromophoric |
| p-NBS | 4-Nitrobenzenesulfonyl chloride | Amine, Base, Solvent (e.g., Toluene, THF)[9] | Thiolate conditions | Widely used in peptide synthesis[8] | Similar to other nitro-sulfonamides |
| Dinosyl (DNs) | 2,4-Dinitrobenzenesulfonyl chloride | Amine, Base, DCM | Thiol (e.g., PhSH) in DMF, often no base needed[10] | Highly labile, orthogonal to Ns group | Less stable, potentially too reactive |
| Tosyl (Ts) | p-Toluenesulfonyl chloride | Amine, Base (Pyridine or NaOH), H₂O or DCM | Na/NH₃(l) or HBr/AcOH, heat | Very high stability, low cost | Extremely harsh deprotection conditions |
Experimental Protocols
To provide a practical context, detailed procedures for the protection and deprotection of a model primary amine, benzylamine, are described below.
Protocol 1: Protection of Benzylamine with 2-Nitrobenzenesulfonyl Chloride (Ns-Cl)
Workflow for Nosyl Protection of Benzylamine
Methodology:
-
To a stirred solution of benzylamine (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM, ~0.2 M) cooled to 0 °C, add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until consumption of the starting amine.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the pure N-nosyl-protected amine.
Protocol 2: Deprotection of N-Benzyl-2-nitrobenzenesulfonamide
Workflow for Nosyl Deprotection
Methodology:
-
In a round-bottomed flask, dissolve the N-nosyl-protected benzylamine (1.0 eq) in acetonitrile or DMF (~0.1 M).
-
Add potassium carbonate (K₂CO₃, 3.0 eq) and thiophenol (PhSH, 2.5 eq).[5]
-
Stir the mixture vigorously at room temperature for 2-6 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove inorganic salts.
-
Wash the filtrate with 1 M NaOH (2x) to remove excess thiophenol, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected benzylamine. Further purification may be performed if necessary.
Strategic Selection Guide
Choosing the optimal sulfonyl protecting group requires a careful analysis of the overall synthetic plan.
Decision tree for selecting a sulfonamide protecting group.
Causality Behind the Choices:
-
Path to Tosyl: If your synthesis involves powerful oxidants, reductants, or harsh acidic/basic conditions unrelated to deprotection, the unparalleled stability of the tosyl group is your primary asset. You accept the liability of a harsh final deprotection step in exchange for robustness throughout the synthesis.[12]
-
Path to Mild Deprotection: If your substrate is sensitive and contains other protecting groups (like Boc, Fmoc, or silyl ethers), a group removable under mild, orthogonal conditions is non-negotiable. This leads you to the nitro-substituted arenesulfonamides.
-
Path to Dinosyl/Nosyl Pair: For advanced applications, such as the differential functionalization of a polyamine, the ability to deprotect one amine while leaving another protected is critical. The significant difference in lability between the DNs and Ns groups provides this strategic advantage.[10]
-
Path to Nosyl/o-NBS: For most standard applications requiring mild deprotection, Ns-Cl and o-NBS-Cl are the workhorses. The choice for Ns-Cl is solidified if you plan to use the Fukuyama-Mitsunobu reaction for subsequent N-alkylation, as this is the classic reagent for that purpose.[6][18] Otherwise, the decision can be based on practical laboratory factors.
Conclusion
While this compound remains a viable and effective reagent for amine protection, the modern synthetic chemist has a powerful arsenal of alternatives. The 2-nitrobenzenesulfonyl (nosyl) group offers immense versatility, particularly through the Fukuyama amine synthesis, while the 2,4-dinitrobenzenesulfonyl (dinosyl) group provides an extra level of orthogonal control. On the other end of the spectrum, the classic tosyl group offers extreme stability at the cost of mild deprotection. By understanding the distinct advantages and cleavage mechanisms of each alternative, researchers can devise more efficient, robust, and elegant synthetic routes, accelerating the pace of discovery in chemical and pharmaceutical sciences.
References
- 1. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. EP2035465A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 15. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 16. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
- 17. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 18. scispace.com [scispace.com]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 4-Chloro-2-nitrobenzenesulfonyl Chloride
As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. 4-Chloro-2-nitrobenzenesulfonyl chloride is a valuable reagent in organic synthesis, particularly for the introduction of the "nosyl" protecting group.[1] However, its utility is matched by its hazardous nature. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in chemical principles and established safety practices. The procedures outlined here are designed to be a self-validating system, ensuring the complete neutralization of hazardous characteristics before final waste consolidation.
Hazard Assessment: Understanding the Reactivity
This compound (MW: 256.06 g/mol ) is a pale yellow, moisture-sensitive solid.[1] Its hazardous properties stem primarily from the sulfonyl chloride functional group, which is highly reactive.
-
Corrosivity: The compound is classified as a corrosive material that can cause severe skin burns and serious eye damage.[2][3] All contact should be avoided.
-
Water Reactivity: This is the most critical characteristic for disposal. This compound reacts exothermically with water and moisture. This hydrolysis reaction is not a simple dissolution but a chemical transformation that produces corrosive and hazardous byproducts: 4-chloro-2-nitrobenzenesulfonic acid and hydrochloric acid (HCl).[1][4] Uncontrolled addition of water to the sulfonyl chloride can be vigorous, generating heat and toxic HCl gas.[4][5]
Hazard Identification Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[3] |
| Acute Toxicity (Inhalation) | GHS07 | Warning | May cause respiratory irritation.[1] |
Pre-Disposal Safety: Preparation is Paramount
Before beginning any disposal procedure, a thorough preparation is essential to ensure a safe and controlled process.
Required Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent any exposure.
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are required.[2][4]
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for sulfonyl chlorides.[4]
-
Respiratory Protection: All handling and disposal steps must be conducted within a certified chemical fume hood to control inhalation exposure to the powder and any HCl gas generated during neutralization.[6]
Required Equipment and Reagents
-
Appropriate waste container (e.g., HDPE plastic jug), clearly labeled.
-
Stir plate and magnetic stir bar.
-
Large beaker or flask (at least 5-10 times the volume of the quenching solution).
-
Ice bath (a large container filled with ice and water).
-
pH paper or a calibrated pH meter.
-
Quenching Solution: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5-10% aqueous solution of sodium hydroxide (NaOH). Sodium bicarbonate is often preferred for small-scale lab use as the reaction is less vigorous and the evolution of CO₂ gas provides a visual indicator of neutralization.[4]
Step-by-Step Disposal Protocol: Controlled Hydrolysis and Neutralization
This protocol is designed for the safe disposal of small quantities (typically <10 g) of residual this compound or solutions containing the compound. The core principle is controlled hydrolysis in a basic solution to neutralize the acidic byproducts in situ.
Workflow for Safe Neutralization
Caption: Workflow for the safe quenching and neutralization of this compound.
Detailed Methodology
-
Prepare the Quenching Station: Place a large beaker containing the basic quenching solution (e.g., saturated sodium bicarbonate) in an ice bath on a magnetic stir plate. Ensure the beaker is large enough to accommodate potential foaming. Begin vigorous stirring.[4]
-
Causality: The ice bath is critical for dissipating the heat generated during the exothermic hydrolysis reaction. Vigorous stirring ensures immediate mixing and heat distribution, preventing localized hot spots.[4]
-
-
Slow Addition of Waste: Carefully and very slowly, add the this compound waste to the cold, stirred basic solution. If it is a solid, add it in very small portions. If it is in a solution, add it dropwise via a pipette or addition funnel.
-
Causality: The rate of addition must be strictly controlled to manage the rate of reaction. Rapid addition can lead to excessive heat, vigorous gas evolution (CO₂ if using bicarbonate), and potentially dangerous splashing of the corrosive mixture.[4]
-
-
Ensure Complete Reaction: After all the waste has been added, allow the mixture to stir in the ice bath for at least 30 minutes.[4]
-
Causality: This ensures that the hydrolysis and neutralization reactions have gone to completion and no unreacted sulfonyl chloride remains.
-
-
Verify Neutralization: Remove the beaker from the ice bath and allow it to warm to room temperature. Carefully check the pH of the aqueous solution using pH paper or a meter. The pH should be neutral or slightly basic (pH 7-9).[4]
-
Trustworthiness: This step is a self-validating check. If the pH is still acidic, it indicates incomplete neutralization. In this case, more basic solution should be added cautiously until the desired pH is achieved and stable.
-
-
Waste Consolidation: Once neutralization is confirmed, transfer the resulting aqueous solution to a properly labeled hazardous waste container designated for corrosive aqueous waste.
-
Final Disposal: Store the sealed container in a designated satellite accumulation area. The final disposal must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company.[2][6]
Spill Management Protocol
In the event of a spill, immediate and correct action is vital.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated (fume hood sash should be lowered).
-
Don PPE: Before addressing the spill, don the full PPE described in section 2.1.
-
Contain the Spill (Solid): For a solid spill, do NOT use water.[5][7] Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or dry earth.[5][7]
-
Clean-Up: Carefully sweep or scoop the absorbed material into a suitable, dry, and labeled container for disposal.[6]
-
Decontamination: The contaminated absorbent material is now hazardous waste and must be neutralized. This can be done by treating the material as "waste" in the step-by-step disposal protocol above, adding it in small, controlled portions to a stirred, ice-cold basic solution.
-
Final Cleaning: Wipe the spill area with a damp cloth (using a soap and water solution), and then dry it. All cleaning materials must also be disposed of as hazardous waste.
Conclusion: A Commitment to Safety
This compound is a powerful synthetic tool, but its reactivity demands respect and careful handling. By understanding the chemical principles behind its hazards—specifically its exothermic reaction with water—we can implement a disposal protocol that is both effective and inherently safe. This guide provides the procedural framework, but a deeply ingrained culture of safety is the ultimate guarantor of a risk-free laboratory environment. Always consult your institution's specific safety guidelines and EHS department for final disposal procedures.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2-nitrobenzenesulfonyl Chloride
As researchers and drug development professionals, our work with versatile reagents like 4-Chloro-2-nitrobenzenesulfonyl chloride is fundamental to innovation. This compound is a valuable intermediate in the synthesis of pharmaceuticals and other complex molecules due to its reactive sulfonyl chloride group.[1] However, this same reactivity necessitates a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the personal protective equipment (PPE) required, explaining the causality behind each recommendation to ensure your safety and the integrity of your research.
Hazard Analysis: Understanding the Reactivity of this compound
This compound is a yellow crystalline solid that is classified as a hazardous, corrosive compound.[2][3] The primary danger stems from the electrophilic sulfonyl chloride functional group, which reacts readily with nucleophiles.[4] This includes the water in your skin, eyes, and mucous membranes.
Upon contact with moisture, it hydrolyzes, releasing hydrochloric acid (HCl) and other acidic byproducts, leading to severe chemical burns.[5] The compound itself is a lachrymator, meaning its vapors can irritate the eyes and respiratory system, and it is harmful if swallowed.[2] Furthermore, it is hygroscopic, readily absorbing moisture from the air, which underscores the need for meticulous handling and storage.[2][6]
Key Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage (Skin Corrosion Category 1B).[3][7][8][9]
-
Water-Reactive: Reacts with moisture to produce corrosive acidic fumes.[5]
-
Respiratory Irritant: Dust and vapors can cause irritation to the respiratory system.[2]
-
Thermal Decomposition: When heated, it can decompose and release toxic gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl).[10][11]
Core PPE Requirements: A Multi-Layered Defense
A multi-layered approach to PPE is non-negotiable. The appropriate level of protection depends on the specific task being performed. The following table outlines the minimum required PPE for common laboratory operations involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Nitrile or Neoprene Gloves (Single Pair) | Safety Glasses with Side Shields | Flame-Resistant Lab Coat | Not Required |
| Weighing & Transfer (Solid) | Double-Gloved (Nitrile or Neoprene) | Chemical Splash Goggles & Full-Face Shield | Chemical-Resistant Lab Coat or Apron | Required: Work within a certified chemical fume hood.[12][13] |
| Reaction Setup & Workup (In Solution) | Double-Gloved (Nitrile or Neoprene) | Chemical Splash Goggles & Full-Face Shield | Chemical-Resistant Lab Coat | Required: Work within a certified chemical fume hood.[12][13] |
| Large Spill Cleanup (>10g) | Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber) | Full-Face Respirator with Acid Gas Cartridge | Chemical-Resistant Suit/Coveralls | Required: Full-Face Respirator with appropriate acid gas/particulate cartridges.[5][14] |
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE selection and use workflow for this compound.
Detailed Protocols and Causality
Dermal Protection: The Imperative of the Right Barrier
-
Gloves: Standard thin latex or vinyl gloves are not suitable as they offer minimal protection against corrosive chemicals and can degrade quickly.[15]
-
Causality: The high reactivity of the sulfonyl chloride group requires a robust barrier. Materials like nitrile and neoprene provide superior chemical resistance compared to latex.[5][16]
-
Protocol: Always use a double-gloving technique. The inner glove protects your skin in case the outer glove is breached. The outer glove takes the brunt of any potential contamination and can be removed and replaced immediately after a known or suspected contact. Inspect gloves for any signs of degradation or puncture before use.[17]
-
-
Lab Coat/Gown: A standard cotton lab coat is insufficient as it can absorb chemical splashes, holding the corrosive material against your skin.
-
Causality: A chemical-resistant material (e.g., polyester or a treated fabric) is necessary to repel splashes, preventing the corrosive solid or its solutions from reaching your personal clothing and skin.[16]
-
Protocol: Wear a long-sleeved, chemical-resistant lab coat that fits properly and is fully buttoned.[7] For large-scale operations, a chemical-resistant apron over the lab coat provides an additional layer of protection.
-
Eye and Face Protection: Defending Against Irreversible Damage
-
Goggles and Face Shield: Standard safety glasses do not provide adequate protection.[15]
-
Causality: The dust from this compound is fine and can easily get around the edges of safety glasses. Splashes of reaction mixtures are also a significant risk. Chemical splash goggles form a seal around the eyes, while a full-face shield protects the rest of your face from splashes.[16][18]
-
Protocol: Always wear chemical splash goggles that meet ANSI Z87.1 standards. Wear a full-face shield over the goggles when weighing the solid, adding it to a reaction, or during any workup procedure where splashing is possible.[10][19]
-
Respiratory Protection: The Necessity of a Controlled Environment
-
Engineering Controls: The primary method of respiratory protection is an engineering control, not a mask.
-
Causality: The compound is a respiratory irritant, and its fine dust can easily become airborne.[2] A certified chemical fume hood with proper airflow is the most effective way to contain the dust and any potential vapors, preventing inhalation.[12][13]
-
Protocol: All handling of this compound solid must be performed inside a certified chemical fume hood. Before starting, verify that the hood's certification is current and that the airflow monitor indicates it is functioning correctly.
-
Operational and Emergency Plans
Step-by-Step PPE Donning and Doffing Protocol
Cross-contamination during the removal of PPE is a common cause of exposure. Follow this sequence rigorously.
Donning (Putting On) Sequence:
-
Lab Coat: Put on your chemical-resistant lab coat and fasten it completely.
-
Inner Gloves: Don your first pair of nitrile gloves.
-
Goggles & Face Shield: Put on your chemical splash goggles, followed by the full-face shield.
-
Outer Gloves: Don your second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer gloves by peeling them off without touching the external surface with your bare skin. Dispose of them in the designated hazardous waste container.
-
Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton and remove the lab coat, turning it inside out as you remove it to contain any contamination. Place it in the designated bin for contaminated lab wear.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface. Dispose of them in the hazardous waste container.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[7]
Emergency Response Protocol
Immediate and correct action is critical in the event of an exposure. All personnel must know the location of safety showers and eyewash stations.
Caption: Emergency response flowchart for exposure incidents.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes at a safety shower. Seek immediate medical attention.[12][19] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[7][19] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so). Seek immediate medical attention.[7][12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][19] |
Decontamination and Disposal
-
PPE Disposal: All disposable PPE used while handling this compound (gloves, etc.) is considered hazardous waste. It must be collected in a designated, sealed container and disposed of according to your institution's hazardous waste protocols.[7]
-
Chemical Disposal: Unused or waste this compound is classified as hazardous waste. It should never be disposed of down the drain.[12] The standard procedure involves offering surplus and non-recyclable solutions to a licensed disposal company, often through dissolution in a combustible solvent followed by incineration in a chemical scrubber.[7] Always consult your institution's Environmental Health & Safety (EH&S) department for specific disposal procedures.
By understanding not just what PPE to wear, but why it is necessary, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Buy this compound | 4533-96-4 [smolecule.com]
- 3. 4-氯-2-硝基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. 4-Chloro-2-nitrophenylsulfonyl chloride | C6H3Cl2NO4S | CID 20631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. nj.gov [nj.gov]
- 15. pppmag.com [pppmag.com]
- 16. trimaco.com [trimaco.com]
- 17. file.ambeed.com [file.ambeed.com]
- 18. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 19. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
